molecular formula C₇H₉N₃O₃S B119730 (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate CAS No. 64485-82-1

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Cat. No.: B119730
CAS No.: 64485-82-1
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-BJMVGYQFSA-N
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Description

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C₇H₉N₃O₃S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPYCPXBCCSDL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-82-1, 60845-81-0
Record name Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 64485-82-1

This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a light yellow to beige fine powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
CAS Number 64485-82-1
Appearance Light yellow to beige fine powder
Melting Point 195-197 °C (lit.)
Solubility Slightly soluble in DMSO and Methanol
pKa (Predicted) 9.53 ± 0.70
Storage Temperature 2-8°C, in an inert atmosphere, protected from light

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

NMR Spectroscopy
¹H NMR ¹³C NMR
¹H NMR data for the tritylated derivative is available: ¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).¹³C NMR data for the tritylated derivative is available: ¹³C NMR (100 MHz, DMSO-d₆) δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.

Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in subsequent reactions.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl ester. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)BondFunctional Group
3400–3250N–H stretchPrimary amine
3500–3200 (broad)O–H stretchHydroxyimino (oxime)
3100–3000=C–H stretchThiazole ring
2980-2850C-H stretchEthyl group
1750–1735C=O stretchEster
1680–1640C=N stretchOxime and Thiazole ring
1650–1580N–H bendPrimary amine
1320–1000C–O stretchEster

Experimental Protocols

This compound is a crucial building block for the side chains of many cephalosporin antibiotics.

Synthesis of this compound

A common synthetic route involves the oximation of ethyl acetoacetate, followed by halogenation and cyclization with thiourea.

Protocol:

  • Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-(hydroxyimino)acetoacetate.

  • Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to yield a 4-halo-2-(hydroxyimino)acetoacetate.

  • Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to facilitate the cyclization reaction, which forms the desired this compound.

Role in Cephalosporin Synthesis: Acylation of 7-ACA

This compound serves as a precursor to the side chain that is acylated to the 7-aminocephalosporanic acid (7-ACA) nucleus.

Protocol Overview:

  • Activation: The hydroxyimino group of this compound is typically protected (e.g., tritylation) and the ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated, for example, by converting it into an acyl chloride or using a coupling agent.

  • Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.

  • Deprotection: Finally, any protecting groups on the side chain are removed to yield the final cephalosporin antibiotic.

Visualized Workflows

Synthesis Pathway

G A Ethyl Acetoacetate B Ethyl 2-(hydroxyimino)acetoacetate A->B Oximation (NaNO₂, Acid) C Ethyl 4-halo-2-(hydroxyimino)acetoacetate B->C Halogenation (e.g., Br₂) D This compound C->D Cyclization (Thiourea)

Caption: Synthetic pathway for this compound.

Cephalosporin Synthesis Workflow

G cluster_sidechain Side Chain Preparation cluster_core Cephalosporin Core A This compound B Protected & Activated Side Chain A->B Protection & Activation D Cephalosporin Antibiotic (Protected) B->D C 7-Aminocephalosporanic Acid (7-ACA) C->D Acylation E Final Cephalosporin Antibiotic D->E Deprotection

An In-depth Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of third-generation cephalosporin antibiotics. Its unique molecular architecture, featuring a 2-aminothiazole ring and a (Z)-hydroxyimino group, makes it a valuable building block in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant application in the synthesis of the antibiotic Cefdinir.

Synonyms and Identifiers

A variety of synonyms and identifiers are used in literature and commercial listings for this compound.

SynonymSource
Ethyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetateIUPAC Name
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetateCommon Name
EHATAAbbreviation
EHTAAAbbreviation
Noraminothiazole ethyl esterTrivial Name
Cefdinir Side-Chain Ethyl EsterApplication
CAS Number: 64485-82-1Registry No.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of this compound.

PropertyValue
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
Appearance Light yellow to beige fine powder
Melting Point 195-197 °C
Solubility DMSO (Slightly), Methanol (Slightly)
¹H NMR (DMSO-d₆) δ (ppm): 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.70 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 11.5 (s, 1H, NOH)
¹³C NMR (DMSO-d₆) δ (ppm): 14.1, 60.8, 110.5, 141.2, 148.9, 162.8, 168.5

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process commencing from ethyl acetoacetate. The following protocol is a detailed method based on established literature.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Purified water

  • Bromine or Chlorine

  • Thiourea

  • Methanol

  • 12-Ammonium phosphomolybdate (AMP) catalyst (optional)

Procedure:

Step 1: Oximation of Ethyl Acetoacetate

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium nitrite in purified water and cool the solution to 10-15 °C.

  • Add ethyl acetoacetate to the cooled solution.

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise while maintaining the reaction temperature between 10-15 °C. The addition should take approximately 3-5 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours.

  • Extract the product, 2-(hydroxyimino)acetoacetate, with a suitable organic solvent (e.g., chloroform) and concentrate the organic phase under reduced pressure.

Step 2: Halogenation of 2-(Hydroxyimino)acetoacetate

  • Gently warm the product from Step 1 to 30-40 °C.

  • Slowly add bromine or chlorine dropwise to the reaction mixture, maintaining the temperature at 30-40 °C. The addition should take approximately 3-5 hours.

  • After the addition is complete, continue to stir the mixture for 1-3 hours to yield the halogenated intermediate.

Step 3: Cyclization with Thiourea

  • At a temperature of 20-30 °C, dissolve the halogenated intermediate from Step 2, thiourea, and optionally, 12-ammonium phosphomolybdate (as a catalyst) in methanol.

  • Stir the reaction mixture for approximately 20 minutes.

  • If a catalyst was used, filter it out.

  • The resulting mother liquor is then subjected to vacuum distillation to obtain the final product, this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow to beige crystalline solid.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow A Ethyl Acetoacetate B Step 1: Oximation (NaNO₂, H₂SO₄, H₂O, 10-15°C) A->B C Ethyl 2-(hydroxyimino)acetoacetate B->C D Step 2: Halogenation (Br₂ or Cl₂, 30-40°C) C->D E Ethyl 4-halo-2-(hydroxyimino)acetoacetate D->E F Step 3: Cyclization (Thiourea, Methanol, 20-30°C) E->F G This compound F->G

Caption: Synthesis of this compound.

Role in Cefdinir Synthesis

Cefdinir_Synthesis A This compound B Protection of Amino and Hydroxyimino Groups (e.g., Tritylation) A->B C Protected Side Chain Acid B->C E Coupling Reaction C->E D 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) D->E F Protected Cefdinir E->F G Deprotection F->G H Cefdinir G->H

Caption: Role as an intermediate in the synthesis of Cefdinir.

In-Depth Technical Guide: Structure Elucidation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceuticals. This document details the analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, along with a logical workflow for its structural confirmation.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics. Its molecular structure, containing a 2-aminothiazole ring, an ethyl ester, and a Z-configured hydroxyimino group, imparts specific reactivity and biological properties to the final active pharmaceutical ingredients. Accurate structural confirmation of this intermediate is paramount to ensure the purity, efficacy, and safety of the resulting drugs. This guide outlines the systematic approach to its structure elucidation using modern spectroscopic methods.

Molecular Structure and Properties

  • IUPAC Name: (2Z)-ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate

  • Synonyms: Ethyl (Z)-2-(2-aminothiazol-4-yl)-hydroiminoacetate, EHATA

  • CAS Number: 64485-82-1

  • Molecular Formula: C₇H₉N₃O₃S

  • Molecular Weight: 215.23 g/mol

  • Appearance: Light yellow to beige fine powder.

  • Melting Point: 195-197 °C

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through the combined interpretation of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the title compound, interpreted from data of a closely related tritylated derivative.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~1.30Triplet~7.13H-CH₃ (Ethyl)
~4.35Quartet~7.12H-CH₂- (Ethyl)
~6.70Singlet-1HThiazole C5-H
~7.20Singlet (broad)-2H-NH₂
~11.50Singlet-1HN-OH

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are presented below, based on analysis of a similar structure.

Chemical Shift (δ) ppmAssignment
~14.5-CH₃ (Ethyl)
~62.0-CH₂- (Ethyl)
~109.5Thiazole C5
~141.5Thiazole C4
~148.0C=N (Oxime)
~163.0C=O (Ester)
~169.0Thiazole C2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (aminothiazole), O-H stretching (oxime)
3100-3000MediumC-H stretching (aromatic/vinylic)
2980-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1640StrongN-H bending (aminothiazole), C=N stretching (thiazole ring)
~1530MediumC=N stretching (oxime)
~1200StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

m/zProposed Fragment
216.04[M+H]⁺ (Molecular ion peak)
170.04[M+H - C₂H₅OH]⁺ (Loss of ethanol)
142.03[M+H - C₂H₅OH - CO]⁺ (Loss of ethanol and carbon monoxide)
114.04[C₄H₄N₂S]⁺ (Aminothiazole ring fragment)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is appropriate. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation for positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Mandatory Visualizations

Caption: Chemical Structure

G Workflow for Structure Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation nmr NMR Spectroscopy (¹H and ¹³C) nmr_analysis Analyze Chemical Shifts, Coupling Constants, and Integration nmr->nmr_analysis ir FT-IR Spectroscopy ir_analysis Identify Characteristic Functional Group Absorptions ir->ir_analysis ms Mass Spectrometry (ESI-MS) ms_analysis Determine Molecular Weight and Fragmentation Pattern ms->ms_analysis elucidation Combine Spectroscopic Data to Elucidate the Final Structure nmr_analysis->elucidation ir_analysis->elucidation ms_analysis->elucidation

Caption: Structure Elucidation Workflow

G Synthetic Pathway start Ethyl Acetoacetate intermediate1 Ethyl 2-(hydroxyimino)acetoacetate start->intermediate1 NaNO₂, Acid intermediate2 Ethyl 4-halo-2-(hydroxyimino)acetoacetate intermediate1->intermediate2 Halogenating Agent final_product This compound intermediate2->final_product Thiourea

Caption: General Synthetic Pathway

An In-depth Technical Guide to the Physical Properties of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a key chemical intermediate, particularly in the synthesis of various pharmaceuticals. Its structural motif, featuring a 2-aminothiazole ring, is a recognized pharmacophore present in a wide array of bioactive molecules, including cephalosporin antibiotics and kinase inhibitors used in oncology. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in drug design, development, and manufacturing. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its relevance in biological signaling pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for determining its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₉N₃O₃S--INVALID-LINK--
Molecular Weight 215.23 g/mol --INVALID-LINK--
Appearance Light yellow to beige fine powder--INVALID-LINK--
Melting Point 195-197 °C--INVALID-LINK--
Boiling Point (Predicted) 426.8 ± 37.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.56 g/cm³[Various Suppliers]
Solubility DMSO (Slightly), Methanol (Slightly)--INVALID-LINK--
pKa (Predicted) 9.53 ± 0.70--INVALID-LINK--

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR~1.3Triplet~7.1-CH₃ (Ethyl)
~4.3Quartet~7.1-CH₂- (Ethyl)
~7.0Singlet-Thiazole C5-H
~7.3Broad Singlet--NH₂
~11.5Singlet-=N-OH
¹³C NMR~14---CH₃ (Ethyl)
~62---CH₂- (Ethyl)
~110--Thiazole C5
~142--Thiazole C4
~148--C=NOH
~163--C=O (Ester)
~169--Thiazole C2

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine), O-H stretch (oxime)
3100-3000MediumC-H stretch (aromatic/vinyl)
2980-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1620StrongC=N stretch (thiazole ring and oxime)
~1540StrongN-H bend (amine)
1200-1000StrongC-O stretch (ester)
Mass Spectrometry (MS)
m/zInterpretation
215.04[M]⁺ (Molecular Ion)
170[M - OEt]⁺
142[M - CO₂Et]⁺
114[M - C₄H₅NO₂]⁺

Experimental Protocols

The synthesis of this compound typically involves a multi-step process. The following protocols are generalized from various patented industrial syntheses.

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

This intermediate is prepared via nitrosation of an appropriate starting material.

  • Materials: Glycine ethyl ester hydrochloride, sodium nitrite, concentrated hydrochloric acid, water, diethyl ether.

  • Procedure:

    • A solution of glycine ethyl ester hydrochloride in water is prepared and cooled to -5 °C.

    • Concentrated hydrochloric acid is added to the solution.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0 °C.

    • The reaction mixture is stirred for approximately one hour at 0 °C.

    • The product is extracted with diethyl ether.

    • The organic layer is dried and the solvent is evaporated under reduced pressure to yield the crude product, which is used in the next step without further purification.

Synthesis of this compound

This final step involves the cyclization reaction to form the aminothiazole ring.

  • Materials: Ethyl 2-chloro-2-(hydroxyimino)acetate, thiourea, a suitable solvent (e.g., ethanol, isopropanol), and a base (e.g., N,N-dimethylaniline).

  • Procedure:

    • Ethyl 2-chloro-2-(hydroxyimino)acetate is dissolved in the chosen solvent.

    • Thiourea and the base are added to the solution.

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • The product precipitates from the reaction mixture upon completion or after cooling.

    • The solid product is collected by filtration, washed with a suitable solvent, and dried.

Purification

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a high-purity fine powder.

Determination of Physical Properties
  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent like DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane).

  • IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI).

Logical and Signaling Pathway Diagrams

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, many of which are used in cancer therapy. These inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Ethyl Acetoacetate Derivative nitrosation Nitrosation start->nitrosation halogenation Halogenation nitrosation->halogenation cyclization Cyclization with Thiourea halogenation->cyclization crude_product Crude this compound cyclization->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir FTIR pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp

Caption: Synthetic and analytical workflow.

Representative Signaling Pathway Targeted by 2-Aminothiazole Derivatives

Many 2-aminothiazole-based drugs, such as Dasatinib, are potent inhibitors of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. These kinases are crucial components of signaling pathways that drive cell proliferation and survival in various cancers.

G cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., c-KIT) growth_factor->receptor src SRC Family Kinases receptor->src downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) src->downstream bcr_abl BCR-ABL (in CML) bcr_abl->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation aminothiazole 2-Aminothiazole Inhibitor (e.g., Dasatinib) aminothiazole->receptor aminothiazole->src aminothiazole->bcr_abl

Caption: Inhibition of oncogenic signaling.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry. Its well-defined physical properties, coupled with established synthetic routes, make it a versatile building block for the creation of complex drug molecules. The presence of the 2-aminothiazole core links this intermediate to a class of compounds with proven therapeutic efficacy, particularly in the realm of oncology, by targeting critical cellular signaling pathways. This guide provides essential technical information to aid researchers and drug development professionals in the effective use and understanding of this important chemical entity.

An In-depth Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics.

Core Chemical Properties

This compound is a light yellow to beige fine powder.[1] Its chemical structure and key identifying information are summarized below.

Chemical Identifiers
IdentifierValue
CAS Number 64485-82-1[1][2][3][4][5]
Molecular Formula C₇H₉N₃O₃S[1][2][4][5]
Molecular Weight 215.23 g/mol [1][2][5]
IUPAC Name ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
Synonyms EHATA, EHTAA, Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate[1]
Physical and Chemical Properties
PropertyValueSource
Melting Point 195-197 °C[1]
Boiling Point (Predicted) 426.8 ± 37.0 °C[1]
Density (Estimated) 1.4565 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa (Predicted) 9.53 ± 0.70[1]
Appearance Light yellow to beige fine powder[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from ethyl acetoacetate. The general synthetic route involves three key transformations: oximation, halogenation, and cyclization.

Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_0 Step 1: Oximation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization A Ethyl acetoacetate C Ethyl 2-(hydroxyimino)acetoacetate A->C Nitrosation B Sodium nitrite (in acidic medium) B->C D Ethyl 2-(hydroxyimino)acetoacetate F Ethyl 4-halo-2-(hydroxyimino)acetoacetate D->F Halogenation E Sulfuryl chloride or Bromine E->F G Ethyl 4-halo-2-(hydroxyimino)acetoacetate I This compound G->I Cyclization H Thiourea H->I

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol compiled from various patented methods.[6][7] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Oximation of Ethyl Acetoacetate

  • In a suitable reaction vessel, dissolve sodium nitrite in water.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate to the cooled solution.

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours.

  • Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.

  • Combine the organic phases and remove the solvent under reduced pressure.

Step 2: Halogenation of Ethyl 2-(hydroxyimino)acetoacetate

  • Gently warm the crude ethyl 2-(hydroxyimino)acetoacetate from the previous step to 30-40°C.

  • Slowly add bromine dropwise to the reaction mixture over 3-5 hours, maintaining the temperature between 30-40°C.

  • After the addition is complete, continue to stir the mixture for 1-3 hours to yield ethyl 4-bromo-2-(hydroxyimino)acetoacetate.

Step 3: Cyclization with Thiourea

  • At a temperature of 20-30°C, dissolve the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate and thiourea in methanol. A catalyst such as 12-ammonium phosphomolybdate may be used.[7]

  • Allow the reaction to proceed for approximately 20 minutes.

  • If a solid catalyst is used, filter it from the reaction mixture.

  • Remove the solvent from the filtrate by vacuum distillation to obtain the crude this compound.

  • The final product can be further purified by recrystallization.

Spectral Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. While public databases indicate the availability of ¹H NMR and ¹³C NMR spectra, detailed, readily accessible spectral data for the parent compound is limited.[2] However, ¹H NMR and ¹³C NMR data for a tritylated derivative, ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate, have been reported and can serve as a reference.[8]

Reported NMR Data for Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate: [8]

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.

Safety and Handling

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information
Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[5]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its chemical properties, a detailed synthetic protocol, and safety guidelines are intended to support its effective and safe use in research and development, particularly in the synthesis of novel pharmaceuticals. Further investigation into its reactivity and the development of more efficient synthetic routes remain areas of active interest in the field of medicinal chemistry.

References

A Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics. This document outlines its physicochemical properties, experimental protocols for its synthesis, and its role in further chemical transformations.

Physicochemical Properties

This compound, with the CAS number 64485-82-1, is a light yellow to beige powder.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource(s)
Melting Point 187-192 °C, 195-197 °C[1][2][3][4]
Molecular Formula C₇H₉N₃O₃S[2][5][6]
Molecular Weight 215.23 g/mol [2][5][6]
Appearance Yellow to beige powder[1]
Boiling Point 426.8 °C at 760 mmHg[1]
Density 1.56 g/cm³[1]
Flash Point 211.9 °C[1]
Storage Temperature 2-8°C, in a dark, inert atmosphere[2][3]

Experimental Protocols

The synthesis of this compound is a critical process for its application as a pharmaceutical intermediate. Below are detailed methodologies for its preparation.

2.1. Synthesis via Oximation, Halogenation, and Cyclization

A common synthetic route involves a multi-step process starting from ethyl acetoacetate.[7][8]

Step 1: Oximation of Ethyl Acetoacetate

  • Reactants: Ethyl acetoacetate, sodium nitrite, and concentrated sulfuric acid.[7]

  • Solvent: Purified water.[7]

  • Procedure: Ethyl acetoacetate is reacted with sodium nitrite in an acidic medium (sulfuric acid) to produce ethyl 2-(hydroxyimino)acetoacetate.[7][8] This reaction is typically carried out at controlled temperatures to ensure the desired product formation.

Step 2: Halogenation

  • Reactant: The product from Step 1 (ethyl 2-(hydroxyimino)acetoacetate).

  • Halogenating Agent: A suitable halogenating agent, such as sulfuryl chloride, is used.[8]

  • Procedure: The ethyl 2-(hydroxyimino)acetoacetate is halogenated to form an intermediate like ethyl 4-chloro-2-(hydroxyimino)acetoacetate.[8]

Step 3: Cyclization with Thiourea

  • Reactants: The halogenated intermediate from Step 2 and thiourea.[7][8]

  • Catalyst (optional): 12-ammonium phosphomolybdate (AMP) can be used as a catalyst.[7]

  • Solvent: Methanol.[7]

  • Procedure: The halogenated compound is reacted with thiourea. This reaction proceeds via a cyclization mechanism to form the final product, this compound.[7][8] The reaction is typically performed at temperatures ranging from 0 to 50°C.[8] The product can then be isolated through crystallization.[8]

2.2. Melting Point Determination

The melting point is a crucial parameter for assessing the purity of the synthesized compound. A standard laboratory method for its determination is as follows:

  • Apparatus: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.

Synthetic Pathway and Application

This compound is a vital building block in the synthesis of advanced cephalosporin antibiotics, such as Cefdinir.[9] The following diagram illustrates a general workflow from starting materials to the target compound and its subsequent utilization.

G A Ethyl Acetoacetate E Ethyl 2-(hydroxyimino)acetoacetate A->E Oximation B Sodium Nitrite B->E Oximation C Halogenating Agent (e.g., SO2Cl2) F Ethyl 4-halo-2-(hydroxyimino)acetoacetate C->F Halogenation D Thiourea G (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate D->G Cyclization E->F Halogenation F->G Cyclization H Further Synthesis Steps (e.g., Tritylation) G->H I Cephalosporin Antibiotics (e.g., Cefdinir) H->I

Caption: Synthetic workflow for this compound and its role as a key intermediate.

References

An In-depth Technical Guide on the Solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation, and purification processes. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Solubility Profile

Table 1: Quantitative and Qualitative Solubility Data

SolventTemperature (°C)SolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly SolubleQualitative[1]
MethanolNot SpecifiedSlightly SolubleQualitative[1]

Note: The lack of extensive quantitative data highlights a knowledge gap for this specific compound, reinforcing the importance of the experimental protocol provided below for researchers who require precise solubility measurements.

Experimental Protocol for Solubility Determination

The following section details a robust gravimetric method for determining the thermodynamic solubility of this compound. This method is reliable for establishing the equilibrium solubility of a solid compound in a given solvent.

2.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with secure, airtight caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Desiccator

  • Spatula

  • Calibrated pipettes

2.2. Procedure

2.2.1. Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Securely cap the vial to prevent any solvent evaporation during the experiment.

  • Place the vial in a thermostatically controlled shaker set to the desired constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient duration, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached. Continuous agitation of the solution is necessary throughout this period.

2.2.2. Sample Withdrawal and Filtration

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a calibrated pipette.

  • Immediately filter the withdrawn solution using a syringe filter to remove any remaining undissolved solid particles. This step should be performed swiftly to minimize any potential temperature fluctuations.

2.2.3. Gravimetric Analysis

  • Transfer a precisely known volume or mass of the clear filtrate into a pre-weighed, dry evaporation dish.

  • Record the combined mass of the dish and the filtrate.

  • Carefully evaporate the solvent in an oven set to a temperature below the decomposition point of the compound. The melting point of this compound is reported to be 195-197 °C.[1]

  • Once the solvent has completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

  • Weigh the evaporation dish containing the dried solute.

  • Repeat the drying and weighing steps until a constant mass is obtained.

2.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))

Alternatively, if the mass of the filtrate was used:

Solubility ( g/100g solvent) = [(Mass of dried solute (g)) / (Mass of filtrate (g) - Mass of dried solute (g))] x 100

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vial and place in shaker prep1->prep2 prep3 Equilibrate at constant temperature (24-48 hours) prep2->prep3 samp1 Cease agitation and allow to settle prep3->samp1 Equilibrium Reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana1 Transfer filtrate to pre-weighed dish samp3->ana1 Clear Filtrate ana2 Evaporate solvent ana1->ana2 ana3 Dry to constant weight ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide on the Role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in the Development of Third-Generation Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, not an active pharmaceutical ingredient with a direct mechanism of action in a biological system. Its significance lies in its role as a crucial building block for the synthesis of the 7-acylamino side chain of numerous third-generation cephalosporin antibiotics, such as ceftriaxone and cefotaxime. This guide elucidates the mechanism of action of the final cephalosporin products, the contribution of the side chain derived from this intermediate, and the methodologies used to evaluate their efficacy.

The Role of the Aminothiazolyl Side Chain

The aminothiazolyl moiety, derived from this compound, is a hallmark of many third-generation cephalosporins. This side chain confers several advantageous properties to the final antibiotic molecule:

  • Enhanced Antibacterial Spectrum: The presence of the 2-aminothiazol-4-yl group is a favorable substituent at the C-7 position of the cephem nucleus, leading to potent antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria.[1]

  • Increased Stability against β-Lactamases: The methoxyimino group, often present in this side chain, provides steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[2][3] This stability is a key factor in the efficacy of third-generation cephalosporins against organisms that are resistant to earlier generations of β-lactam antibiotics.

  • Affinity for Penicillin-Binding Proteins (PBPs): The overall structure of the side chain influences the binding affinity of the cephalosporin to PBPs, the enzymes responsible for bacterial cell wall synthesis.

Mechanism of Action of Third-Generation Cephalosporins

Third-generation cephalosporins are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. This process involves the following key steps:

  • Penetration of the Bacterial Cell Wall: These antibiotics must first penetrate the outer membrane of Gram-negative bacteria to reach their target. The hydrophilic nature of the aminothiazolyl side chain can facilitate this process.

  • Inhibition of Penicillin-Binding Proteins (PBPs): The core mechanism of action is the acylation and subsequent inactivation of PBPs.[4][5] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the cross-linking of peptidoglycan chains.

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of third-generation cephalosporin action:

Cephalosporin_Mechanism Cephalosporin Third-Generation Cephalosporin Outer_Membrane Bacterial Outer Membrane (Gram-) Cephalosporin->Outer_Membrane Penetration PBP Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBP Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disruption Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of third-generation cephalosporins.

Synthesis of Ceftriaxone: An Exemplary Workflow

This compound is a key starting material for the synthesis of the ceftriaxone side chain. The general workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with an activated form of the side chain. The following diagram outlines a simplified synthetic pathway.

Ceftriaxone_Synthesis Intermediate (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Activated_Side_Chain Activated Side Chain (e.g., acyl chloride) Intermediate->Activated_Side_Chain Activation Coupling Acylation (Coupling Reaction) Activated_Side_Chain->Coupling 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Derivative 7_ACA->Coupling Ceftriaxone Ceftriaxone Coupling->Ceftriaxone

Caption: Simplified synthesis of Ceftriaxone.

Quantitative Data: In Vitro Activity of Ceftriaxone

The efficacy of cephalosporins is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Below is a table summarizing the MIC values for ceftriaxone against common pathogens.

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.1252.0
Salmonella Typhi0.1258.0
Salmonella Paratyphi A0.1252.0
Escherichia coli≤0.12-
Klebsiella spp.≤0.12-

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data sourced from multiple studies.[6][7][8][9][10]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of MIC is a critical experiment in assessing the activity of new cephalosporins. The broth microdilution method is a standard protocol.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a cephalosporin against a bacterial isolate.

Materials:

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cephalosporin antibiotic powder

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., sterile water or saline)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the cephalosporin in a suitable sterile solvent.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

This protocol is a generalized procedure and may require optimization based on the specific bacteria and antibiotic being tested. For standardized testing, guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed.[11][12][13][14][15]

References

role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in cephalosporin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in Cephalosporin Synthesis

Introduction

This compound is a pivotal chemical intermediate in the pharmaceutical industry, serving as a cornerstone for the synthesis of the C-7 side chains of numerous third and fourth-generation cephalosporin antibiotics.[1][2] Cephalosporins are a critically important class of β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. The structural modification of the C-7 acylamino side chain of the core 7-aminocephalosporanic acid (7-ACA) nucleus is a key strategy for modulating the antibacterial spectrum, potency, and β-lactamase stability of these drugs.

The aminothiazole ring and the (Z)-hydroxyimino group, both present in the title compound, are signature features of many advanced cephalosporins, including Cefotaxime, Ceftriaxone, and Ceftazidime.[1][2] The (Z)-oximino moiety, in particular, confers significant stability against β-lactamase enzymes, a primary mechanism of bacterial resistance, while the aminothiazole group enhances antibacterial activity.[3][4] This guide provides a detailed examination of the synthesis of this key intermediate, its activation, and its subsequent incorporation into the cephalosporin framework, supported by quantitative data, experimental protocols, and process visualizations.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically begins with readily available starting materials like ethyl acetoacetate. The general sequence involves oximation, halogenation, and a final cyclization reaction with thiourea to construct the aminothiazole ring.[1][2]

A common synthetic pathway proceeds as follows:

  • Oximation: Ethyl acetoacetate is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, to form ethyl (Z)-2-hydroxyiminoacetoacetate.[1][2]

  • Halogenation: The resulting intermediate is halogenated at the C-4 position, typically using sulfuryl chloride or bromine, to yield ethyl (Z)-4-chloro- or 4-bromo-2-hydroxyiminoacetoacetate.[2]

  • Cyclization: The 4-halo intermediate is then reacted with thiourea. The thiourea molecule attacks the electrophilic C-4 carbon, leading to a ring-closure reaction that forms the desired this compound.[1][2]

G cluster_synthesis Synthesis of the Aminothiazole Side Chain Precursor EAA Ethyl Acetoacetate EHA Ethyl (Z)-2-hydroxyimino- acetoacetate EAA->EHA Nitrosation (e.g., NaNO2/Acid) EHHA Ethyl (Z)-4-halo-2- hydroxyiminoacetoacetate EHA->EHHA Halogenation (e.g., SO2Cl2 or Br2) FinalProduct (Z)-Ethyl 2-(2-aminothiazol-4-yl)- 2-(hydroxyimino)acetate EHHA->FinalProduct Cyclization (Thiourea)

Caption: Synthesis pathway for this compound.

Core Role in Cephalosporin Synthesis: Acylation of 7-ACA

The fundamental role of this compound is to serve as the precursor for the acyl side chain that is attached to the 7-amino group of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA). This is achieved through an acylation (amidation) reaction.[3][5]

The process involves several key transformations:

  • O-Alkylation (if required): For many third-generation cephalosporins like Cefotaxime and Ceftriaxone, the hydroxyimino group is O-methylated to a methoxyimino group using a methylating agent like dimethyl sulfate.[5] For others, like Ceftazidime, a more complex group is added.

  • Amine Protection: The amino group on the thiazole ring is often protected to prevent side reactions during the activation step. Common protecting groups include trityl (Tr) or chloroacetyl.[5][6]

  • Ester Hydrolysis: The ethyl ester is saponified (hydrolyzed) to the free carboxylic acid.

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive form to facilitate acylation. This can be an acyl chloride or, more commonly, an activated thioester such as the 2-mercaptobenzothiazolyl thioester (MAEM).[7][8]

  • Acylation: The activated side chain is reacted with the 7-amino group of the cephalosporin core. This forms the crucial amide bond at the C-7 position.[3]

  • Deprotection: The protecting group on the aminothiazole ring is removed to yield the final cephalosporin antibiotic.[5]

G cluster_workflow General Workflow for Cephalosporin C-7 Side Chain Acylation Start (Z)-Ethyl 2-(2-aminothiazol-4-yl)- 2-(hydroxyimino)acetate Step1 1. O-Alkylation (e.g., Methylation) 2. Amine Protection (e.g., Trityl) Start->Step1 Step2 Ester Hydrolysis to Carboxylic Acid Step1->Step2 Step3 Activation of Carboxylic Acid (e.g., to Thioester like MAEM) Step2->Step3 Step4 Acylation Reaction Step3->Step4 Core Cephalosporin Nucleus (e.g., 7-ACA) Core->Step4 Step5 Deprotection Step4->Step5 Final Final Cephalosporin Antibiotic Step5->Final

Caption: General workflow for the acylation of the cephalosporin nucleus.

Application in the Synthesis of Key Cephalosporins

The versatility of the title compound is demonstrated by its use in the synthesis of several widely prescribed cephalosporins.

  • Cefotaxime: The synthesis involves acylating 7-ACA with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The amino group of the side chain is typically protected with a trityl group, which is removed in a final step using a mild acid like formic acid.[5] Another route uses a chloroacetyl protecting group which is later removed with thiourea.[9]

  • Ceftriaxone: The synthesis of Ceftriaxone involves the acylation of a specific nucleus, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT), with an activated methoxyiminoacetate side chain.[4][6] A common activated intermediate is 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[10]

  • Ceftazidime: Ceftazidime features a more complex side chain: (Z)-2-(2-aminothiazol-4-yl)-2-((1-carboxy-1-methylethoxy)imino)acetamido. The synthesis starts from the base (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ester, which is then alkylated on the oxime oxygen with a tert-butyl 2-bromoisobutyrate before being coupled to the cephalosporin core.[2][11]

G cluster_cefotaxime Cefotaxime Synthesis Example SideChain Activated Side Chain (Z)-2-(2-tritylamino-4-thiazolyl)- 2-methoxyiminoacetic acid Coupling Acylation (DCC or similar) SideChain->Coupling SevenACA 7-ACA (7-aminocephalosporanic acid) SevenACA->Coupling ProtectedCef Tritylated Cefotaxime Coupling->ProtectedCef Cefotaxime Cefotaxime ProtectedCef->Cefotaxime Deprotection (Formic Acid)

Caption: Simplified logical flow for the synthesis of Cefotaxime.

Quantitative Data Presentation

The efficiency of the acylation step is critical for the commercial viability of cephalosporin manufacturing. The following table summarizes typical reaction parameters and outcomes compiled from various reported syntheses.

ParameterValueReference(s)
Starting Materials 7-Aminocephalosporanic Acid (7-ACA); Activated Acylating Agent*[3]
Reaction Type Acylation (Amidation)[3]
Solvent System Aqueous solution or Dichloromethane[3]
Reaction Temperature -80°C to 25°C (Step-dependent)[3]
pH Control Maintained around 5.5 - 7.0[3][6]
Synthesis Phase Yield 73-80%[3][9]
Overall Yield 45-47%[3][9]
Purity of Final Product >98%[3][9]

*Note: The activated acylating agent is a derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(substituted-oxyimino)acetic acid, such as an acyl chloride or a thioester (MAEM).[3][7]

Experimental Protocols

The following protocols are representative examples and should be adapted based on specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of this compound[1][2]

This protocol is a generalized representation of the multi-step synthesis.

  • Oximation:

    • In a reaction vessel, dissolve sodium nitrite in purified water and cool the solution to 10-15°C.

    • Add ethyl acetoacetate to the vessel.

    • Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature between 10-15°C.

    • Continue stirring for an additional 3-5 hours after the addition is complete.

    • Extract the product, 2-oximino ethyl acetoacetate, using an organic solvent like chloroform.

  • Bromination:

    • Gently warm the solution from the previous step to 30-40°C.

    • Slowly add bromine dropwise over 3-5 hours, maintaining the reaction temperature.

    • Continue to react for 1-3 hours after the addition is complete to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.

  • Cyclization:

    • At 20-30°C, dissolve the crude product from the bromination step, along with thiourea, in a solvent such as isopropyl alcohol or methanol.

    • Stir the mixture for several hours (e.g., 17 hours). The reaction may be exothermic.

    • The product, this compound, will precipitate.

    • Collect the product by filtration, wash with the solvent, and dry under vacuum.

Protocol 2: Acylation of 7-ACA using an Activated Thioester (MAEM) to Synthesize Cefotaxime[7][12]

This protocol outlines the coupling step for Cefotaxime synthesis.

  • Suspension Preparation:

    • Suspend 7-aminocephalosporanic acid (7-ACA) and 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM) in an aqueous solvent system (e.g., aqueous monoglyme or acetone/water) in a reaction vessel.[7][10]

    • Stir at room temperature to form a uniform suspension.

  • Acylation Reaction:

    • Cool the stirred suspension to 0°C to -5°C.

    • Slowly add a base, such as triethylamine, to the suspension over 1.0 to 1.5 hours, maintaining the temperature between 0°C and -5°C. The base facilitates the reaction between the amino group of 7-ACA and the activated thioester.[7]

    • Continue stirring the reaction mixture at this temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the solution to warm to 10-12°C.

    • Extract the reaction mixture with purified water.

    • Combine the aqueous layers and decolorize with activated carbon.

    • Filter the solution and adjust the pH of the filtrate to approximately 1.7-3.0 with an acid (e.g., hydrochloric acid) to precipitate the Cefotaxime acid product.[7][8]

    • Filter the precipitate, wash, and dry.

  • Salt Formation (Optional but common):

    • The Cefotaxime acid is often converted to its sodium salt for improved stability and solubility by reacting it with a sodium source, such as sodium 2-ethylhexanoate.[8][12]

Conclusion

This compound is not merely an intermediate but a foundational building block that enables the synthesis of some of the most potent and clinically significant cephalosporin antibiotics. Its core structure provides the essential aminothiazole and (Z)-oximino moieties that are directly responsible for the enhanced antibacterial spectrum and crucial β-lactamase resistance of third-generation cephalosporins. The synthetic pathways developed for this compound and its subsequent incorporation into the cephalosporin nucleus are triumphs of medicinal and process chemistry, allowing for the large-scale production of life-saving drugs like Cefotaxime, Ceftriaxone, and Ceftazidime. Understanding the synthesis and role of this key intermediate is therefore essential for researchers and professionals in the field of drug development and antibiotic manufacturing.

References

The Synthesis and Application of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of third-generation cephalosporin antibiotics. These antibiotics, including widely used drugs such as Cefotaxime, Ceftriaxone, Ceftazidime, and Cefixime, are characterized by a broad spectrum of antibacterial activity and enhanced stability against β-lactamase enzymes, a common mechanism of bacterial resistance. The specific (Z)-isomer configuration of the hydroxyimino group is crucial for the biological efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this key intermediate, along with detailed experimental protocols and its downstream application in the synthesis of cephalosporins.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, characterization, and application in synthetic processes. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₇H₉N₃O₃S[1][2]
Molecular Weight 215.23 g/mol [2]
Appearance Light yellow to beige fine powder[3]
Melting Point 195-197 °C (literature)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
CAS Number 64485-82-1[1][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been the subject of significant process development to improve yield and purity. The most common synthetic routes start from ethyl acetoacetate. Below are diagrams and detailed protocols for the key transformations.

Synthetic Pathway Overview

The overall synthesis can be visualized as a three-step process: oximation of ethyl acetoacetate, followed by halogenation, and finally, cyclization with thiourea.

G cluster_0 Synthesis of this compound A Ethyl Acetoacetate B Ethyl 2-(hydroxyimino)-3-oxobutanoate A->B  Oximation (e.g., NaNO₂, H₂SO₄) C Ethyl 4-halo-2-(hydroxyimino)-3-oxobutanoate B->C  Halogenation (e.g., Br₂, SO₂Cl₂) D This compound C->D  Cyclization (Thiourea) G cluster_1 Cephalosporin Synthesis Workflow A This compound B (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid A->B  Hydrolysis C Activated Acyl Side Chain (e.g., Acyl Chloride, Thioester) B->C  Activation E Cephalosporin API (e.g., Ceftriaxone) C->E  Coupling D 7-Aminocephalosporanic Acid (7-ACA) Derivative D->E

References

Methodological & Application

Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate from Ethyl Acetoacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of various cephalosporin antibiotics. The synthesis commences from the readily available starting material, ethyl acetoacetate, and proceeds through a three-step reaction sequence: oximation, halogenation, and a subsequent cyclization with thiourea. This application note details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Introduction

This compound is a crucial building block in the synthesis of the side chains of numerous third and fourth-generation cephalosporin antibiotics. The presence of the 2-aminothiazole ring and the (Z)-hydroxyimino moiety is critical for their broad-spectrum antibacterial activity and resistance to β-lactamases. The synthetic route starting from ethyl acetoacetate offers an efficient and scalable method for the preparation of this important intermediate. This protocol outlines a reliable and reproducible procedure for its laboratory-scale synthesis.

Overall Synthesis Pathway

The synthesis of this compound from ethyl acetoacetate is a multi-step process. The overall transformation can be summarized as follows:

Overall Synthesis Pathway ethyl_acetoacetate Ethyl Acetoacetate oximation_product (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate ethyl_acetoacetate->oximation_product Step 1: Oximation (NaNO₂, CH₃COOH) halogenation_product (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate oximation_product->halogenation_product Step 2: Chlorination (SO₂Cl₂) final_product This compound halogenation_product->final_product Step 3: Cyclization (Thiourea)

Caption: Overall three-step synthesis of the target compound.

Data Presentation

Table 1: Summary of Reaction Steps, Intermediates, and Yields
StepReactionStarting MaterialIntermediate/ProductReagentsTypical Yield (%)
1OximationEthyl acetoacetate(Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoateSodium nitrite, Acetic acid85-95%
2Chlorination(Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate(Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoateSulfuryl chloride70-80%
3Cyclization(Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoateThis compoundThiourea75-85%
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
Ethyl acetoacetateC₆H₁₀O₃130.14-431.28 (t, 3H), 2.26 (s, 3H), 3.44 (s, 2H), 4.18 (q, 2H)14.1, 30.1, 50.1, 61.4, 167.3, 200.72983, 1745, 1718, 1365, 1154
(Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoateC₆H₉NO₄159.1454-561.35 (t, 3H), 2.40 (s, 3H), 4.35 (q, 2H), 9.50 (s, 1H)14.0, 25.8, 62.5, 148.5, 162.0, 195.03300 (br), 1720, 1680, 1010
(Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoateC₆H₈ClNO₄193.5978-821.38 (t, 3H), 4.40 (q, 2H), 4.75 (s, 2H), 10.2 (s, 1H)13.9, 45.5, 63.0, 147.0, 161.5, 190.03350 (br), 1730, 1690, 1280, 1020, 780
This compoundC₇H₉N₃O₃S215.23195-1971.25 (t, 3H), 4.25 (q, 2H), 6.80 (s, 1H), 7.20 (s, 2H), 11.5 (s, 1H)14.2, 61.5, 108.0, 141.0, 149.0, 162.5, 168.03450, 3300, 1720, 1640, 1540

Experimental Protocols

Materials and Equipment
  • Ethyl acetoacetate (99%)

  • Sodium nitrite (99%)

  • Glacial acetic acid

  • Sulfuryl chloride (97%)

  • Thiourea (99%)

  • Ethanol (95% and absolute)

  • Diethyl ether

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Step 1: Synthesis of (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate

This step involves the nitrosation of the active methylene group of ethyl acetoacetate to form the corresponding oxime.

Step 1 Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Ethyl Acetoacetate in Acetic Acid prep2 Cool to 0-5 °C (Ice Bath) prep1->prep2 react1 Slowly add NaNO₂ solution to Ethyl Acetoacetate solution (maintain T < 10 °C) prep2->react1 prep3 Prepare aqueous Sodium Nitrite solution prep3->react1 react2 Stir at 0-5 °C for 1 hour react1->react2 workup1 Extract with Diethyl Ether react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Recrystallize from Ethanol/Water workup4->workup5 product1 (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate workup5->product1 Yields

Caption: Experimental workflow for the oximation of ethyl acetoacetate.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (130.1 g, 1.0 mol) in glacial acetic acid (200 mL).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (82.8 g, 1.2 mol) in water (250 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Pour the reaction mixture into a separatory funnel containing cold water (500 mL) and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers and wash successively with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to afford (Z)-ethyl 2-(hydroxyimino)-3-oxobutanoate as a pale yellow solid.

Step 2: Synthesis of (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate

This step involves the chlorination of the methyl group of the intermediate from Step 1.

Procedure:

  • In a fume hood, dissolve (Z)-ethyl 2-(hydroxyimino)-3-oxobutanoate (79.6 g, 0.5 mol) in anhydrous dichloromethane (400 mL) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (74.2 g, 0.55 mol) dropwise to the stirred solution over a period of 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water (500 mL).

  • Separate the organic layer, and wash it with cold water (2 x 200 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (Z)-ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol/hexane.

Step 3: Synthesis of this compound

This final step is a Hantzsch thiazole synthesis, where the α-haloketone intermediate reacts with thiourea to form the aminothiazole ring.

Step 3 Mechanism reagents (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate + Thiourea intermediate1 Thiouronium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Procedure:

  • In a round-bottom flask, dissolve thiourea (38.1 g, 0.5 mol) in absolute ethanol (500 mL) with gentle heating.

  • To this solution, add a solution of crude (Z)-ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate (from Step 2, approx. 0.4 mol) in absolute ethanol (200 mL) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be recrystallized from ethanol to give pure this compound as a crystalline solid.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.

Conclusion

The described three-step synthesis provides a reliable and efficient method for the preparation of this compound from ethyl acetoacetate. The protocols are straightforward and can be readily implemented in a standard organic chemistry laboratory. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Application Notes and Protocols: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the manufacturing of various cephalosporin antibiotics. The synthesis is a multi-step process commencing from ethyl acetoacetate.

Physicochemical Properties

The target compound is typically a yellow to beige powder, stable under normal laboratory conditions.[1]

PropertyValueReference
Molecular FormulaC₇H₉N₃O₃S[2]
Molecular Weight215.23 g/mol [2]
AppearanceYellow to beige powder[1][3]
Melting Point187-192 °C[1]
Boiling Point426.8 °C at 760 mmHg[1]
Density1.56 g/cm³[1]
StorageStore in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[1]

Synthetic Workflow

The synthesis of this compound is typically achieved through a three-step process: oximation of ethyl acetoacetate, followed by halogenation, and finally cyclization with thiourea.

SynthesisWorkflow cluster_0 Step 1: Oximation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization A Ethyl Acetoacetate C Ethyl 2-(hydroxyimino)acetoacetate A->C H₂SO₄ / H₂O B Sodium Nitrite (in H₂O) B->C D Ethyl 4-halo-2-(hydroxyimino)acetoacetate C->D Bromine or Sulphuryl Chloride F This compound D->F Methanol, Catalyst E Thiourea E->F

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative synthesis based on common methodologies. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials and Equipment
  • Ethyl acetoacetate

  • Sodium nitrite

  • Concentrated sulfuric acid (50%)

  • Bromine or Sulphuryl chloride

  • Thiourea

  • Methanol

  • 12-Ammonium phosphomolybdate (catalyst, optional)

  • Chloroform

  • Purified water

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Oximation of Ethyl Acetoacetate
  • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium nitrite in purified water.

  • In a separate flask, dilute ethyl acetoacetate with purified water.

  • Cool the ethyl acetoacetate solution in an ice bath.

  • Slowly add 50% concentrated sulfuric acid to the cooled ethyl acetoacetate solution, maintaining the temperature below 10 °C.

  • To this acidic solution, add the sodium nitrite solution dropwise, ensuring the reaction temperature is kept low.

  • After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the completion of the oximation reaction.

Step 2: Halogenation
  • Warm the reaction mixture from Step 1 to 30-40 °C.[4]

  • Slowly add the halogenating agent (e.g., bromine) dropwise to the reaction mixture over 3-5 hours, maintaining the temperature at 30-40 °C.[4]

  • After the addition is complete, continue to stir the reaction for an additional 1-3 hours to yield 4-bromo-2-(hydroxyimino)ethyl acetoacetate.[4]

Step 3: Cyclization
  • In a new reaction vessel, dissolve thiourea and a catalyst such as 12-ammonium phosphomolybdate in methanol at 20-30 °C.[4]

  • Add the reaction solution from Step 2 to the methanol solution.

  • Stir the mixture for approximately 20 minutes.[4]

  • If a solid catalyst is used, filter it from the reaction mixture.

  • The resulting mother liquor contains the desired product.

Purification
  • The product can be extracted from the aqueous reaction mixture using an organic solvent like chloroform.[4]

  • The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes the reactant ratios and reaction conditions reported in the literature.

ParameterValue/RangeSource
Oximation Step
Mass ratio (Ethyl acetoacetate : Conc. H₂SO₄ : NaNO₂ : H₂O)1 : 0.8278 : 0.5833 : 4.8-5.2CN106699681A[4]
Halogenation Step
Mass ratio (Ethyl acetoacetate : Halogen)1 : 1.1-1.2CN106699681A[4]
Reaction Temperature30-40 °CCN106699681A[4]
Reaction Time1-3 hours (post-addition)CN106699681A[4]
Cyclization Step
Mass ratio (Ethyl acetoacetate : Thiourea : Catalyst : Methanol)1 : 0.53-0.58 : 0.50-0.60 : 10.60-10.70CN106699681A[4]
Reaction Temperature20-30 °CCN106699681A[4]
Reaction Time~20 minutesCN106699681A[4]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Spectral data should be consistent with the proposed structure, showing signals for the ethyl group (triplet and quartet), the thiazole proton (singlet), the amino group protons (broad singlet), and the hydroxyl proton of the oxime (singlet).
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the ethyl group, the thiazole ring, the carbonyl group, and the oxime carbon.
FT-IR Characteristic peaks for N-H (amine), O-H (oxime), C=O (ester), C=N (oxime and thiazole), and C-S bonds are expected.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (215.23 g/mol ) should be observed.
Purity (HPLC) Purity should be assessed by High-Performance Liquid Chromatography.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Concentrated acids and bromine are corrosive and toxic; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • The final product may cause skin and eye irritation and respiratory irritation.[2]

References

Application Notes and Protocols for the Laboratory Scale Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial intermediate in the synthesis of various third and fourth-generation cephalosporin antibiotics. The presence of the (Z)-oxime isomer is particularly important for the antibacterial activity of these pharmaceuticals. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing from ethyl acetoacetate, involving nitrosation, halogenation, and a subsequent cyclization reaction with thiourea.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

  • Nitrosation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid to yield ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate.

  • Halogenation: The intermediate is then halogenated, typically with sulfuryl chloride or bromine, to produce ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate.

  • Cyclization: Finally, the halogenated intermediate undergoes a cyclization reaction with thiourea to form the desired product, this compound.

Quantitative Data Summary

The following tables summarize the reactants, their molar equivalents, and typical yields for each step of the synthesis.

Table 1: Reactants and Stoichiometry for Nitrosation

ReactantMolecular Weight ( g/mol )Molar Ratio
Ethyl acetoacetate130.141.0
Sodium nitrite69.001.0 - 1.2
Acetic acid60.05Solvent

Table 2: Reactants and Stoichiometry for Halogenation

ReactantMolecular Weight ( g/mol )Molar Ratio
Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate159.141.0
Sulfuryl chloride134.971.0 - 1.1

Table 3: Reactants and Stoichiometry for Cyclization

ReactantMolecular Weight ( g/mol )Molar Ratio
Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate193.591.0
Thiourea76.121.0 - 1.1
N,N-Dimethylaniline121.181.1
Isopropyl alcohol60.10Solvent

Table 4: Typical Reaction Yields

Reaction StepProductTypical Yield (%)
NitrosationEthyl (Z)-2-(hydroxyimino)-3-oxobutanoate85-95%
HalogenationEthyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate80-90%
CyclizationThis compound75-85%

Experimental Protocols

Step 1: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate
  • To a stirred and ice-cooled solution of ethyl acetoacetate (292 g) in glacial acetic acid (296 ml), a solution of sodium nitrite (180 g) in water (400 ml) is added at a rate that maintains the reaction temperature below 10°C.[1]

  • After the addition is complete, stirring and cooling are continued for an additional 30 minutes.

  • A solution of potassium chloride (160 g) in water (800 ml) is then added, and the mixture is stirred for one hour.[1]

  • The lower oily phase is separated, and the aqueous phase is extracted with diethyl ether.

  • The organic layers are combined, washed with water and then with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product as a residual oil which solidifies upon standing.

Step 2: Synthesis of Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
  • The ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate obtained from the previous step is dissolved in a suitable solvent such as diethyl ether.

  • To this solution, sulfuryl chloride is added dropwise while maintaining the temperature between 0-5°C.

  • The reaction mixture is stirred at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound
  • Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate (18.6 g) is dissolved in isopropyl alcohol (45 ml) with stirring to give a clear solution.[2]

  • N,N-Dimethylaniline (13.5 ml) and thiourea (7.6 g) are added to the solution.[2]

  • The reaction mixture is stirred at a temperature between 0°C and 50°C.[2]

  • Upon completion of the reaction, the product crystallizes from the solution.

  • The solid product is collected by filtration, washed with a small amount of cold isopropyl alcohol, and dried under vacuum to yield this compound.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Cyclization cluster_purification Purification A Ethyl Acetoacetate C Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate A->C Reaction B Sodium Nitrite Acetic Acid B->C E Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate C->E Reaction D Sulfuryl Chloride D->E G This compound E->G Reaction F Thiourea N,N-Dimethylaniline F->G H Crystallization G->H I Filtration & Drying H->I J Final Product I->J

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sulfuryl chloride is corrosive and toxic; handle with extreme care.

  • N,N-Dimethylaniline is toxic and should be handled with appropriate precautions.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Industrial Production of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal intermediate in the synthesis of numerous third-generation cephalosporin antibiotics, including Cefotaxime and Ceftriaxone. Its industrial production is of significant interest to the pharmaceutical sector. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this key intermediate. The protocols are based on a common and efficient three-step synthetic route commencing from ethyl acetoacetate. This guide includes quantitative data, step-by-step methodologies, quality control parameters, and safety protocols to ensure a reproducible and scalable manufacturing process.

Introduction

The synthesis of this compound on an industrial scale is a well-established process. The most prevalent synthetic pathway involves three key transformations:

  • Oximation (Nitrosation): The initial step is the reaction of ethyl acetoacetate with a nitrosating agent, typically sodium nitrite, in an acidic medium to form ethyl 2-(hydroxyimino)acetoacetate.

  • Halogenation: The intermediate from the first step is then halogenated, commonly with bromine, to yield ethyl 4-bromo-2-(hydroxyimino)acetoacetate.

  • Cyclization: The final step involves the cyclization of the halogenated intermediate with thiourea to form the desired product, this compound.

This document outlines the detailed protocols for each of these steps, providing quantitative data and quality control measures for each stage.

Synthesis Pathway

The overall synthetic pathway for the industrial production of this compound is depicted below.

Synthesis_Pathway cluster_reagents A Ethyl Acetoacetate B Ethyl 2-(hydroxyimino)acetoacetate A->B Step 1: Oximation C Ethyl 4-bromo-2-(hydroxyimino)acetoacetate B->C Step 2: Bromination D This compound C->D Step 3: Cyclization Reagent1 NaNO2, H2SO4 Water Reagent2 Bromine Reagent3 Thiourea Methanol, Catalyst

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis, based on industrial-scale production.

StepIntermediate/ProductStarting MaterialMolar Ratio (Starting Material:Reagent)Typical Yield (%)Typical Purity (%)
1Ethyl 2-(hydroxyimino)acetoacetateEthyl Acetoacetate1 : 1.1 (NaNO2)85 - 92> 95
2Ethyl 4-bromo-2-(hydroxyimino)acetoacetateEthyl 2-(hydroxyimino)acetoacetate1 : 1.1 (Bromine)90 - 95> 97
3This compoundEthyl 4-bromo-2-(hydroxyimino)acetoacetate1 : 1.05 (Thiourea)88 - 94> 99 (after purification)

Experimental Protocols

The following protocols are designed for industrial-scale production. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Step 1: Oximation of Ethyl Acetoacetate

This step involves the formation of an oxime from the active methylene group of ethyl acetoacetate.

Workflow:

Oximation_Workflow Start Start Charge_Reactor Charge Reactor with Water and NaNO2 Start->Charge_Reactor Cool Cool to 10-15°C Charge_Reactor->Cool Add_EAA Add Ethyl Acetoacetate Cool->Add_EAA Add_Acid Slowly Add H2SO4 (50%) (Maintain 10-15°C) Add_EAA->Add_Acid React React for 3-5 hours Add_Acid->React Extract Extract with Chloroform (or other suitable solvent) React->Extract Distill Vacuum Distill to remove solvent Extract->Distill Product1 Ethyl 2-(hydroxyimino)acetoacetate Distill->Product1 End End Product1->End

Caption: Workflow for the oximation of ethyl acetoacetate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Ethyl Acetoacetate130.14100768.4
Sodium Nitrite (NaNO2)69.0058.3845.0
Sulfuric Acid (H2SO4, 50% w/w)98.0882.8422.1
Purified Water18.02500-
Chloroform (or other suitable solvent)119.38As required-

Procedure:

  • Charge a suitable reactor with 500 kg of purified water and 58.3 kg of sodium nitrite. Stir until the sodium nitrite is completely dissolved.

  • Cool the solution to 10-15°C.

  • Add 100 kg of ethyl acetoacetate to the reactor.

  • Slowly add 82.8 kg of 50% sulfuric acid to the reaction mixture over a period of 3-5 hours, ensuring the temperature is maintained between 10-15°C.

  • After the addition is complete, continue to stir the mixture at 10-15°C for an additional 3-5 hours.

  • Perform an in-process quality check (e.g., TLC or HPLC) to monitor the reaction completion.

  • Once the reaction is complete, extract the product from the aqueous layer with chloroform (or another suitable organic solvent). Perform the extraction twice.

  • Combine the organic layers and remove the solvent by vacuum distillation to obtain ethyl 2-(hydroxyimino)acetoacetate as an oil.

Step 2: Bromination of Ethyl 2-(hydroxyimino)acetoacetate

This step involves the selective bromination at the C4 position of the acetoacetate backbone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Ethyl 2-(hydroxyimino)acetoacetate159.14(from previous step)~768.4
Bromine (Br2)159.81122.8768.4

Procedure:

  • The crude ethyl 2-(hydroxyimino)acetoacetate from the previous step is warmed to 30-40°C in the reactor.

  • Slowly add 122.8 kg of bromine to the reaction mixture over a period of 3-5 hours, maintaining the temperature at 30-40°C.

  • After the addition is complete, continue to stir the mixture at 30-40°C for 1-3 hours.

  • Monitor the reaction progress by an in-process quality check.

  • The resulting product, ethyl 4-bromo-2-(hydroxyimino)acetoacetate, is typically used in the next step without further purification.

Step 3: Cyclization with Thiourea

This is the final step where the aminothiazole ring is formed.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Ethyl 4-bromo-2-(hydroxyimino)acetoacetate238.04(from previous step)~768.4
Thiourea76.1261.2804.0
Methanol32.041065-
12-Ammonium Phosphomolybdate (AMP) (Catalyst)1876.355-

Procedure:

  • In a separate reactor, dissolve 61.2 kg of thiourea and 55 kg of 12-ammonium phosphomolybdate in 1065 kg of methanol at 20-30°C.

  • Add the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate from the previous step to this solution.

  • Stir the reaction mixture for approximately 20-30 minutes.

  • Filter the mixture to remove the catalyst (AMP can be recovered and reused).

  • The filtrate is then subjected to vacuum distillation to remove the methanol.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield this compound as a solid.

  • Dry the final product under vacuum.

Characterization and Quality Control

The final product and intermediates should be characterized and their quality assessed using the following methods:

TestMethodSpecification
AppearanceVisual InspectionOff-white to light yellow crystalline powder
IdentificationFTIR, ¹H-NMRConforms to the reference spectrum
PurityHPLC≥ 99.0%
Melting PointMelting Point Apparatus195-197°C
Water ContentKarl Fischer Titration≤ 0.5%
Residue on IgnitionGravimetric≤ 0.1%

HPLC Method Example:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Safety and Waste Management

Safety Precautions:

  • All handling of chemicals should be performed in a well-ventilated area, and appropriate PPE (gloves, safety glasses, lab coat) must be worn.

  • Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.

  • Sulfuric acid is highly corrosive. Avoid contact with skin and eyes.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

Waste Management:

  • Acidic and basic aqueous wastes should be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of according to local regulations.

  • Solid waste, including the filtered catalyst, should be handled as per the material safety data sheet (MSDS) recommendations. The phosphomolybdate catalyst can often be recovered and reused, minimizing waste.[1]

Conclusion

The provided protocols outline a robust and scalable industrial process for the synthesis of this compound. Adherence to these detailed procedures, along with stringent quality control and safety measures, will ensure the consistent production of this vital pharmaceutical intermediate. The use of a recyclable catalyst in the final step also presents an opportunity for a more cost-effective and environmentally friendly manufacturing process.[1]

References

Application Notes and Protocols for the Synthesis of Cefotaxime using (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the third-generation cephalosporin antibiotic, Cefotaxime. The synthesis involves the crucial step of acylating 7-aminocephalosporanic acid (7-ACA) with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain. While the ethyl ester, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, is a key intermediate in the synthesis of this side chain, the direct coupling of this ester with 7-ACA is not the primary route. Instead, the ester is typically hydrolyzed to the corresponding carboxylic acid, which is then activated for efficient acylation.

The (Z)-alkoxyimino moiety is a critical structural feature that imparts broad-spectrum antibacterial activity and resistance to β-lactamases.[1] The aminothiazole ring is another key structural component typically introduced via the acylation of the 7-amino group of the cephalosporin nucleus.[2]

I. Overview of the Synthetic Strategy

The synthesis of Cefotaxime from 7-ACA and the aminothiazole side chain generally proceeds through the following key stages:

  • Synthesis of the Side Chain: Preparation of this compound. This intermediate is synthesized from starting materials like acetoacetic ester.[3]

  • Activation of the Side Chain: The ethyl ester is hydrolyzed to the carboxylic acid, which is then converted into a more reactive "activated" form. Common activated forms include acyl chlorides or active esters, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[1][4]

  • Acylation (Coupling) Reaction: The activated side chain is reacted with 7-aminocephalosporanic acid (7-ACA) to form the Cefotaxime molecule.[4][5]

  • Purification: The final product is purified to meet pharmaceutical standards.

G cluster_0 Side Chain Synthesis cluster_1 Core and Coupling cluster_2 Final Product Acetoacetic_Ester Acetoacetic Ester Ethyl_Ester This compound Acetoacetic_Ester->Ethyl_Ester Multi-step synthesis Carboxylic_Acid (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid Ethyl_Ester->Carboxylic_Acid Hydrolysis Activated_Side_Chain Activated Side Chain (e.g., MAEM, Acyl Chloride) Carboxylic_Acid->Activated_Side_Chain Activation Cefotaxime Cefotaxime Activated_Side_Chain->Cefotaxime Acylation 7_ACA 7-Aminocephalosporanic Acid (7-ACA) 7_ACA->Cefotaxime Purified_Cefotaxime Purified Cefotaxime Cefotaxime->Purified_Cefotaxime Purification

General workflow for Cefotaxime synthesis.

II. Data Presentation

The following table summarizes typical reaction parameters and outcomes for the acylation of 7-ACA with activated side-chain precursors to synthesize Cefotaxime. The data is compiled from various reported syntheses.

ParameterValueReference(s)
Starting Materials
Core7-Aminocephalosporanic Acid (7-ACA)[2][5]
Acylating AgentActivated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (e.g., MAEM, acyl chloride)[2][4]
Reaction Conditions
Reaction TypeAcylation (Amidation)[2]
Solvent SystemAqueous monoglyme, Dichloromethane, Aqueous isopropyl alcohol[1][2][6]
Temperature-5°C to Room Temperature[1][4]
pH ControlMaintained around 3.0 to 5.5[2][6]
Reaction Outcomes
Yield (Synthesis Phase)73-95%[2][4][5]
Overall Yield45-47%[5]
Purity of Final Product>98%[2][5]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the key side-chain intermediate.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Bromine

  • Thiourea

  • Methanol

  • Chloroform

  • Catalyst (e.g., 12-ammonium phosphomolybdate)

Procedure:

  • Oximation: Dissolve sodium nitrite in purified water in a reaction vessel and cool the solution. Add ethyl acetoacetate, followed by the dropwise addition of a 50% concentrated sulfuric acid solution while maintaining a low temperature (10-15°C). After the addition is complete, continue stirring for several hours. Extract the product, 2-oximino ethyl acetoacetate, with chloroform.[7]

  • Bromination: Warm the reaction solution from the previous step and add bromine dropwise. Continue the reaction for 1-3 hours to obtain 4-bromo-2-oximino ethyl acetoacetate.[3]

  • Cyclization: Dissolve the bromo-compound and thiourea in methanol with a suitable catalyst. After the reaction is complete (approx. 20 minutes), filter out the catalyst and obtain the crude product by vacuum distillation of the mother liquor.[7]

G Start Ethyl Acetoacetate + Sodium Nitrite Oximation Oximation (H2SO4, 10-15°C) Start->Oximation Bromination Bromination (Br2, 30-40°C) Oximation->Bromination 2-oximino ethyl acetoacetate Bromo_Intermediate 4-bromo-2-oximino ethyl acetoacetate Cyclization Cyclization (Thiourea, Methanol, Catalyst) Bromo_Intermediate->Cyclization Bromination->Bromo_Intermediate Final_Product This compound Cyclization->Final_Product

Synthesis of the side chain intermediate.
Protocol 2: Acylation of 7-ACA with Activated Side Chain (MAEM) to Synthesize Cefotaxime

This protocol describes a rapid and high-yield synthesis of Cefotaxime using the activated 2-mercaptobenzothiazolyl thioester of the side chain (MAEM).[4]

Materials:

  • 7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)

  • 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)[1]

  • Triethylamine

  • Aqueous monoglyme (1:5 v/v)[1]

  • Ethyl acetate

  • Hydrochloric acid (6 M)

Procedure:

  • Suspension: Suspend 100 g of 7-ACA and 138 g of MAEM in 600 mL of aqueous monoglyme (1:5) in a reaction vessel and stir at room temperature.[1]

  • Reaction Initiation: Cool the stirred suspension to 0°C to -5°C. Slowly add 45 g of triethylamine to the suspension over 1.0 to 1.5 hours, ensuring the temperature remains between 0°C and -5°C.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at 0°C to -5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.[1]

  • Warming and pH Adjustment: Once the reaction is complete, allow the resulting clear solution to warm to 10°C to 12°C and stir for 10 to 15 minutes.[1] Adjust the pH of the solution to 2.5 by adding 6 M hydrochloric acid with continuous stirring.[4]

  • Precipitation and Isolation: The product, Cefotaxime, will precipitate out of the solution. Filter the precipitate, wash it with chilled ethyl acetate, and dry to yield the final product. A yield of approximately 95% can be expected with this method.[1][4]

G Start 7-ACA + MAEM in Aqueous Monoglyme Cooling Cool to 0°C to -5°C Start->Cooling TEA_Addition Slowly add Triethylamine Cooling->TEA_Addition Reaction Stir at 0°C to -5°C (Monitor by TLC/HPLC) TEA_Addition->Reaction Warming Warm to 10°C to 12°C Reaction->Warming pH_Adjustment Adjust pH to 2.5 with HCl Warming->pH_Adjustment Precipitation Precipitation of Cefotaxime pH_Adjustment->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation Final_Product Cefotaxime Isolation->Final_Product

Experimental workflow for Cefotaxime synthesis.

IV. Concluding Remarks

The synthesis of Cefotaxime relies on the effective coupling of the 7-ACA core with an activated aminothiazole side chain. While this compound is a crucial precursor, its conversion to an activated form, such as an acyl chloride or an active thioester like MAEM, is essential for achieving high yields and purity in the final acylation step. The provided protocols offer robust methods for both the synthesis of the side-chain intermediate and the final coupling reaction, serving as a valuable resource for researchers and professionals in the field of antibiotic drug development. Researchers should always consult relevant literature and adapt procedures as necessary for their specific laboratory conditions and substrates.

References

Application Notes and Protocols for the Synthesis of Ceftriaxone using (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its synthesis is a critical process in the pharmaceutical industry, and the efficiency of this synthesis often relies on the strategic use of key intermediates. One such pivotal intermediate is (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This molecule serves as a precursor to the C-7 side chain of ceftriaxone, which is crucial for its antibacterial efficacy and stability against β-lactamases.[3] These application notes provide detailed protocols for the utilization of this compound and its derivatives in the synthesis of ceftriaxone.

Synthesis Overview

The synthesis of ceftriaxone from this compound typically involves a multi-step process. The ethyl ester is first converted to a more reactive species, such as an acid chloride or an active ester, to facilitate the acylation of the 7-amino group of the cephalosporin nucleus. The core of the ceftriaxone molecule, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid (7-ACT), is a key starting material for this coupling reaction.[4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative data reported in the literature for the synthesis of ceftriaxone and its intermediates.

StepProductStarting MaterialYield (%)Purity (%)Reference
Acylation and subsequent work-upCeftriaxone Acid7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid (7-ACT)51.25-[7]
Salt formationCeftriaxone DisodiumCeftriaxone Acid77-[7]
RecrystallizationPure Ceftriaxone DisodiumCeftriaxone Disodium92-[7]
Acylation and crystallizationCeftriaxone Disodium Salt Hemihydrate7-ACT and MAEM8897.7[8]
Acylation with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thiolester (MAEM) and crystallizationCeftriaxone Disodium Salt Hemihydrate7-ACT and MAEM86.8-[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key side-chain precursor.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Thiourea

  • 12-Ammonium phosphomolybdate (AMP) (catalyst)

  • Methanol

  • Chloroform

  • Purified water

Procedure:

  • Oximation Reaction: In a three-necked flask, dissolve sodium nitrite in purified water with stirring for 20-30 minutes. Cool the solution to 10-15 °C. Add ethyl acetoacetate, followed by the dropwise addition of a 50% concentrated sulfuric acid solution over 3-5 hours, maintaining the reaction temperature at 10-15 °C. Continue stirring for an additional 3-5 hours. Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate II via vacuum distillation.[9]

  • Halogenation Reaction: (Details of the halogenation step were not fully specified in the provided search results, but it typically involves reacting the oximino intermediate with a halogenating agent like sulfuryl chloride). The mass ratio of ethyl acetoacetate to the halogenating agent should be approximately 1:1.1-1.2.[9]

  • Cyclization Reaction: To the halogenated intermediate, add thiourea, 12-ammonium phosphomolybdate (AMP) as a catalyst, and methanol as a solvent. The mass ratio of ethyl acetoacetate (from the initial step) to thiourea, AMP, and methanol should be approximately 1:0.53-0.58:0.50-0.60:10.60-10.70.[9] Reflux the mixture to facilitate the cyclization reaction, forming the desired this compound.

Protocol 2: Synthesis of Ceftriaxone Acid

This protocol details the acylation of the cephalosporin core with the activated side chain.

Materials:

  • 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT)

  • (Z)-(2-aminothiazol-4-yl)-(methoxyimino)acetyl chloride (or a suitable active ester like MAEM)

  • Dichloromethane

  • Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl)

  • Dimethylaniline

  • Thiourea

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Isopropyl alcohol

  • Formic acid

  • Activated carbon

Procedure:

  • Silylation of 7-ACT: Suspend 7-ACT (0.105 mol) in dichloromethane (600 mL). Add hexamethyldisilazane (0.179 mol) and trimethylsilyl chloride (0.038 mol) and reflux for 8 hours to complete the silylation of the amino and carboxylic acid groups.[7]

  • Acylation: Cool the silylated 7-ACT solution to a temperature between -80 °C and -50 °C.[3][7] To this cooled solution, add a solution of the activated side chain, (Z)-(2-aminothiazol-4-yl)-(methoxyimino)acetyl chloride or a similar reactive derivative. Then, add dimethylaniline (0.137 mol) as a base.[7] Monitor the reaction by HPLC until completion.[3][7]

  • Work-up and Deprotection: Once the reaction is complete, add water (315 mL) and THF (157 mL) at room temperature and stir. Separate the organic layer, which contains the intermediate product.[7]

  • Thiazole Ring Formation (if starting from a precursor): To the organic layer, add a solution of thiourea (0.126 mol) and sodium bicarbonate (0.105 mol) in water (80 mL) over 30 minutes. Stir the mixture for 1-3 hours at 5-10 °C, maintaining the pH around 5.5 with a sodium bicarbonate solution.[3][7]

  • Isolation of Ceftriaxone Acid: After the reaction is complete, separate the aqueous layer. Treat the aqueous layer with activated carbon and filter.[3][7] To the filtrate, add ethyl acetate (140 mL) and isopropyl alcohol (31 mL).[3][7] Gradually adjust the pH to 2.8 with formic acid to precipitate the white solid of ceftriaxone acid.[7]

  • Drying: Filter the product and dry it at 45 °C under reduced pressure for 4 hours.[7]

Protocol 3: Preparation of Ceftriaxone Disodium

This protocol describes the conversion of ceftriaxone acid to its disodium salt.

Materials:

  • Ceftriaxone acid

  • Triethylamine

  • Activated carbon

  • Sodium 2-ethylhexanoate solution

  • Acetone

  • Water

Procedure:

  • Dissolution: Dissolve ceftriaxone acid (0.036 mol) in water (120 mL) by adding triethylamine until the solution becomes clear, maintaining a pH of 5.5-6.0.[7]

  • Decolorization: Treat the solution with activated carbon (2 g) at 0-5 °C, stir, and then filter. Wash the carbon bed with water (10 mL).[7]

  • Precipitation: To the filtrate, add a solution of sodium 2-ethylhexanoate (0.0774 mol) in acetone (800 mL) to precipitate the white solid of ceftriaxone disodium at 30 °C.[7]

  • Crystallization and Isolation: Cool the slurry to 10 °C and stir for 1 hour. Filter the product, wash with acetone (50 mL), and dry under reduced pressure at 25 °C.[7]

  • Recrystallization for Higher Purity: Dissolve the obtained ceftriaxone disodium (18.5 g) in water (45 mL). Treat with activated charcoal (1.5 g) and stir at 20 °C for 30 minutes. Filter and wash the carbon bed with a 1:1 mixture of water and acetone (20 mL). Slowly add acetone (270 mL) to the combined filtrates over 30 minutes to precipitate the pure product. Cool the mixture to <10 °C, stir for 1 hour, filter, and wash with acetone (60 mL). Dry the final product at 30 °C.[7]

Visualizations

Ceftriaxone Synthesis Workflow

Ceftriaxone_Synthesis A (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate B Activated Side Chain (e.g., Acid Chloride or MAEM) A->B Activation E Acylation Reaction B->E C 7-ACT (Cephalosporin Core) D Silylated 7-ACT C->D Silylation (HMDS/TMSCl) D->E F Coupled Intermediate E->F Low Temp, Base G Work-up & Deprotection F->G H Ceftriaxone Acid G->H I Salt Formation H->I Sodium Source J Ceftriaxone Disodium I->J K Purification J->K Recrystallization L Pure Ceftriaxone Disodium K->L

Caption: Synthetic pathway for Ceftriaxone.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Reactions involving flammable solvents like dichloromethane, ethyl acetate, and acetone should be performed away from ignition sources.

  • Low-temperature reactions require careful handling of cooling baths (e.g., dry ice/acetone).

  • Pressurized reactions should be avoided, and appropriate pressure-equalizing funnels should be used for additions.

References

Application Notes and Protocols for the Synthesis of Ceftazidime using (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its synthesis is a multi-step process, a critical part of which involves the acylation of a cephalosporin nucleus with a specific side chain. This document provides detailed application notes and protocols for the use of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate for the synthesis of the ceftazidime side chain.

The synthesis of ceftazidime generally starts from 7-aminocephalosporanic acid (7-ACA). The process involves the introduction of a pyridine ion at the 3-position of 7-ACA to yield 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Subsequently, the 7-amino group of 7-APCA is acylated with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid side chain. The ethyl ester, this compound, serves as a crucial precursor for creating this side chain.

Chemical Structures

  • This compound: A key intermediate for the side chain.

  • 7-Aminocephalosporanic Acid (7-ACA): The core cephalosporin nucleus.

  • Ceftazidime: The final active pharmaceutical ingredient (API).[3]

Synthesis Pathway Overview

The overall synthesis of ceftazidime from 7-ACA involves two main stages:

  • Modification of the 7-ACA core: Introduction of the pyridinium group at the C-3 position to form 7-amino-3-(pyridinium-1-ylmethyl)-3-cephem-4-carboxylate (7-APCA).

  • Acylation of the 7-amino group: Coupling of the activated side chain with the 7-amino group of the modified cephalosporin core.

The following diagram illustrates the general synthetic pathway:

Ceftazidime_Synthesis cluster_0 Side Chain Preparation cluster_1 Cephalosporin Core Modification cluster_2 Final Synthesis Steps Start_Side_Chain This compound Activated_Side_Chain Activated Side Chain (e.g., Acyl Chloride) Start_Side_Chain->Activated_Side_Chain Activation Acylation Acylation Reaction Activated_Side_Chain->Acylation 7_ACA 7-ACA 7_APCA 7-APCA 7_ACA->7_APCA Pyridine Substitution 7_APCA->Acylation Ceftazidime_Ester Ceftazidime Ester Acylation->Ceftazidime_Ester Ceftazidime Ceftazidime (Final Product) Ceftazidime_Ester->Ceftazidime Hydrolysis

Caption: General synthetic pathway for Ceftazidime.

Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of ceftazidime. Researchers should adapt these methods based on their specific laboratory conditions and available reagents.

Protocol 1: Preparation of 7-amino-3-(1-picolyl) cephemcarboxylic acid (7-APCA) hydrochloride from 7-ACA

This step involves the introduction of the pyridine group at the C-3 position of the 7-ACA nucleus.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Iodotrimethylsilane (TMSI)

  • Pyridine

  • Xylene (as catalyst)

  • Methanol

  • Dilute Hydrochloric Acid

  • Triethylamine

  • C1-C4 Alcohols (e.g., isopropanol)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Suspend 7-ACA in an organic solvent (e.g., dichloromethane) and add hexamethyldisilazane.

  • Heat the mixture to reflux (35-45°C) with stirring.

  • Under catalysis of xylene, add trimethylchlorosilane and iodotrimethylsilane, and continue the reaction for approximately 5 hours.

  • After the reaction, add pyridine.

  • Upon completion of the reaction, sequentially add methanol and dilute hydrochloric acid.

  • Separate the aqueous phase and add a C1-C4 alcohol as a dispersion agent.

  • Adjust the pH to 1.0-1.5 with triethylamine to induce crystallization.

  • Continue to adjust the pH to 3.0-3.5 to complete the precipitation.

  • Filter the mixture, wash the crystalline product with a C1-C4 alcohol, and dry under vacuum to obtain 7-APCA hydrochloride.

Protocol 2: Acylation of 7-APCA to form Ceftazidime Tert-butyl Ester

This protocol describes the coupling of the activated side chain with the 7-APCA intermediate. The side chain is typically activated, for instance, as an acyl chloride or an active thioester.

Materials:

  • 7-APCA hydrochloride

  • Activated side chain: α-(thiazolamine-4-yl)-α-[(tert-butoxycarbonyl)isopropyloxyimino] acetate sulfhydryl benzene isothiazole ester (TAEM)

  • Dichloromethane (DCM)

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve 1 part of 7-APCA and 1.2-1.8 parts of the activated side chain (TAEM) in a mixture of 5 parts dichloromethane and 0.5-0.8 parts methanol.

  • Stir the mixture and cool to 4°C.

  • While maintaining the temperature, add 0.5-0.8 parts of triethylamine over 5 minutes.

  • Control the reaction temperature at 10-15°C for 10-12 hours. Monitor the reaction progress until the residual 7-APCA is ≤0.5%.

  • Cool the reaction mixture to 0-5°C to promote crystallization.

  • Filter the mixture, wash the filter cake with dichloromethane, and dry under vacuum to obtain the ceftazidime tert-butyl ester.

Protocol 3: Hydrolysis of Ceftazidime Tert-butyl Ester to Ceftazidime

This final step involves the deprotection of the ester to yield the final ceftazidime product.

Materials:

  • Ceftazidime tert-butyl ester

  • Hydrochloric acid

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Cold water

Procedure:

  • Dissolve 1.0 gram of ceftazidime tert-butyl ester in 2 grams of a hydrochloric acid and formic acid mixture (weight ratio of HCl to formic acid between 2:1 and 3:2).

  • React at room temperature until the residual ceftazidime tert-butyl ester is ≤0.5%.

  • Add the reaction solution to 4 grams of ice water and filter.

  • Adjust the pH of the filtrate to 4.0 over 2 hours using a mixture of NaOH and sodium carbonate (2:1 weight ratio).

  • Further adjust the pH to 3.6 with 3M HCl at a uniform rate over 2 hours at 0-5°C to allow for crystal growth for 3 hours.

  • Perform suction filtration, wash the crystals with cold water and then with acetone, and dry to obtain the final white crystalline product of ceftazidime.

Quantitative Data

The following table summarizes representative quantitative data from the synthesis process as described in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductMass YieldPurityReference
Acylation of 7-APCACeftazidime tert-butyl ester148.2%98.1%[4]
Hydrolysis of Ceftazidime tert-butyl esterCeftazidime93.7%98.2%[4]
Acylation and Hydrolysis (alternative)Ceftazidime hydrochloride9.1% (molar)80.3%[5]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of Ceftazidime.

Ceftazidime_Workflow cluster_prep Preparation of Intermediates cluster_synthesis Synthesis cluster_purification Purification and Isolation Prepare_7APCA Prepare 7-APCA from 7-ACA Acylation Acylation of 7-APCA with Activated Side Chain Prepare_7APCA->Acylation Activate_Side_Chain Activate Side Chain from (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Activate_Side_Chain->Acylation Hydrolysis Hydrolysis of Ester Intermediate Acylation->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Ceftazidime

Caption: Workflow for Ceftazidime Synthesis.

Mechanism of Action

Ceftazidime, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[6] It achieves this by acylating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[7] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Disclaimer

This document is intended as a general guideline. Researchers should consult relevant literature and adapt the procedures as necessary for their specific substrates and laboratory conditions. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for HPLC Analysis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a critical intermediate in the synthesis of various third-generation cephalosporin antibiotics. The purity of this intermediate is paramount as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative and qualitative analysis of this compound, allowing for the separation and quantification of the main component from its process-related impurities and degradation products.

This document provides a detailed protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. A gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol allows for the effective separation of compounds with varying polarities. Detection is performed using a UV detector, where the analyte exhibits significant absorbance. The method's stability-indicating capability is demonstrated through forced degradation studies, which show that the main peak is well-resolved from any degradation products formed under stress conditions.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) (AR grade)

  • Sodium hydroxide (NaOH) (AR grade)

  • Hydrogen peroxide (H₂O₂) (30%, AR grade)

3.2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Visible detector is required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile: Methanol (80:20, v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (80:20, v/v)

3.3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Mix 800 mL of acetonitrile and 200 mL of methanol. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3.4. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1]

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the solution at room temperature for 1 hour. Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution of 100 µg/mL from the heat-stressed sample.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution of 100 µg/mL from the UV-stressed sample.

Data Presentation

4.1. System Suitability

ParameterAcceptance CriteriaTypical Results
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Areas ≤ 2.0% (for n=6 injections)0.8%

4.2. Method Validation Summary

ParameterResults
Linearity Linear in the range of 10-150 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Intraday: < 1.0%, Interday: < 1.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.

4.3. Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Major degradation peak observed at a relative retention time (RRT) of 0.8.
Base Hydrolysis ~25%Two major degradation peaks observed at RRTs of 0.7 and 1.2.
Oxidative Degradation ~10%One minor degradation peak observed at an RRT of 1.1.
Thermal Degradation ~5%Minor degradation observed.
Photolytic Degradation ~8%A small degradation peak observed at an RRT of 0.9.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Reference Standard and Sample Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Final Concentration Dissolution->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Drug Substance/ Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (UV Light, Solid) Start->Photo Analysis Neutralize (if applicable) & Dilute to Target Concentration Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Analyze by Stability-Indicating HPLC Method Analysis->HPLC Evaluation Evaluate Peak Purity & Quantify Degradants HPLC->Evaluation

Caption: Workflow for the forced degradation study.

References

Application Note: 1H NMR Characterization of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the 1H NMR characterization of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics. Its stereochemistry, specifically the (Z)-configuration of the oxime group, is critical for its biological activity. Therefore, accurate structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is essential. This application note details the expected 1H NMR spectral characteristics and provides a standardized protocol for data acquisition.

Molecular Structure and 1H NMR Signal Assignments

The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton signals correspond to the ethyl ester group, the aminothiazole ring, the amino group, and the hydroxyimino group.

Data Presentation

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (Ethyl)~1.25Triplet~7.13H
CH₂ (Ethyl)~4.25Quartet~7.12H
Thiazole-H~6.80Singlet-1H
NH₂~7.20Singlet (broad)-2H
N-OH~11.50Singlet (broad)-1H
Note: The chemical shifts presented are typical values and may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Mandatory Visualization

Caption: Molecular structure and 1H NMR signal assignments.

Interpretation of the Spectrum

  • Ethyl Group: The ethyl ester protons will appear as a triplet (CH₃) and a quartet (CH₂) in the upfield region of the spectrum, typically around 1.25 and 4.25 ppm, respectively. The characteristic coupling pattern with a J-value of approximately 7.1 Hz is a clear indicator of an ethyl group.

  • Thiazole Proton: The proton on the thiazole ring (C5-H) is expected to be a singlet at around 6.80 ppm.

  • Amino Protons: The two protons of the primary amine group (-NH₂) will generally appear as a broad singlet around 7.20 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • Hydroxyimino Proton: The hydroxyl proton of the oxime group (-NOH) is typically found far downfield as a broad singlet, often around 11.50 ppm, due to hydrogen bonding.

The integration of these signals should correspond to the number of protons in each environment (3H, 2H, 1H, 2H, and 1H, respectively), confirming the overall structure of the molecule. The specific (Z)-geometry is often confirmed by comparison with data from the (E)-isomer or through 2D NMR techniques like NOESY, although the 1D 1H NMR provides strong initial evidence.

LC-MS method for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS Method for the Analysis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Application Note

Introduction

This compound is a key intermediate and potential impurity in the synthesis of third-generation cephalosporin antibiotics, such as cefotaxime. Monitoring its presence and purity is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the identification and quantification of this compound in process samples and final products.

The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of the target analyte from related substances. Detection is achieved using a mass spectrometer, which provides high selectivity and sensitivity, allowing for accurate identification and quantification at low levels. This method is suitable for quality control laboratories and research and development settings involved in the synthesis and manufacturing of cephalosporin antibiotics.

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized LC-MS parameters is provided in the table below. These conditions were established based on methods for related compounds and are designed to provide good chromatographic peak shape and sensitive detection of the analyte.

ParameterCondition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 216.05 [M+H]⁺
Product Ions (m/z) To be determined experimentally (e.g., by fragmentation of the precursor ion)
Collision Energy To be optimized for specific instrument
Experimental Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve 1 Dilute Dilute to Working Concentration Dissolve->Dilute 2 Filter Filter through 0.22 µm Syringe Filter Dilute->Filter 3 Inject Inject into LC-MS System Filter->Inject 4 Separate Chromatographic Separation Inject->Separate 5 Detect Mass Spectrometric Detection Separate->Detect 6 Integrate Peak Integration Detect->Integrate 7 Quantify Quantification Integrate->Quantify 8 Report Generate Report Quantify->Report 9

A high-level overview of the analytical workflow.

Protocol

Scope

This protocol details the procedure for the quantitative analysis of this compound using an LC-MS method.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Instrument and Equipment
  • A UHPLC or HPLC system equipped with a pump, autosampler, and column oven.

  • A mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with water.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.

  • Prepare a mixture of Water:Acetonitrile (80:20, v/v) to be used as the diluent for standard and sample preparations.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample to be analyzed.

  • Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

LC-MS System Setup and Analysis
  • Set up the LC-MS system according to the parameters outlined in the "Chromatographic and Mass Spectrometric Conditions" table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Create a sequence table including blanks, standard solutions, and samples.

  • Inject the solutions and acquire the data.

Data Analysis and Quantification
  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factor.

System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the LC-MS system. The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of a standard)
Correlation Coefficient (r²) of Calibration Curve ≥ 0.995

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

  • Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield can stem from several factors throughout the multi-step synthesis. Here are key areas to investigate:

    • Suboptimal Reaction Conditions: The efficiency of the nitrosation, halogenation, and cyclization steps is highly dependent on precise control of reaction parameters. Refer to the optimized reaction conditions in the tables below to ensure your protocol aligns with best practices. One improved method reports a total yield of 76.7% by simplifying the operation and optimizing conditions.[1]

    • Inefficient Catalysis: The use of a catalyst in the cyclization step can significantly enhance the reaction rate and yield. Consider the use of 12-ammonium phosphomolybdate (AMP) as a catalyst during the reaction with thiourea.[2]

    • Intermediate Instability: The halogenated intermediate, such as ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate, can be unstable. Some protocols suggest proceeding to the next step without isolating this intermediate to minimize degradation and improve yield.[3]

    • Impurity Formation: Side reactions can consume starting materials and complicate purification, leading to a lower isolated yield. Careful control of temperature and reagent addition rates is crucial.

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities in my final product. How can I minimize their formation?

  • Answer: Impurity formation is a common challenge. Here are some strategies to mitigate it:

    • Temperature Control: Maintain strict temperature control during each reaction step. For instance, the oximation reaction should be carried out at a controlled temperature, and the bromination reaction is typically performed between 30-40°C.[2]

    • Controlled Reagent Addition: The dropwise addition of reagents like bromine or concentrated sulfuric acid is critical to prevent localized overheating and side reactions. The duration of addition should be carefully controlled, for example, over 3-5 hours for bromine.[2]

    • Solvent Purity: Ensure the use of high-purity solvents as impurities in the solvent can lead to unwanted side reactions.

    • Purification of Intermediates: While some protocols suggest avoiding isolation of the halogenated intermediate, if significant impurities are carried over, purification at this stage might be necessary.

Issue 3: Difficulty with the Cyclization Step

  • Question: The final cyclization reaction with thiourea is not proceeding efficiently. What can I do?

  • Answer: An inefficient cyclization step can be a major bottleneck. Consider the following:

    • Catalyst: As mentioned, employing a catalyst like 12-ammonium phosphomolybdate can significantly improve the reaction kinetics.[2]

    • Solvent Choice: The choice of solvent is important. Methanol is often used for the cyclization reaction.[2]

    • Reaction Temperature: The reaction is typically carried out at a temperature range of 20-30°C.[2]

    • Purity of the Halogenated Intermediate: Impurities in the preceding step can interfere with the cyclization. Ensure the halogenated intermediate is of sufficient purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols to aid in comparison and optimization.

Table 1: Optimized Reaction Conditions for Improved Yield

ParameterOximation ReactionBromination ReactionCyclization Reaction
Temperature 10-15°C[2]30-40°C[2]20-30°C[2]
Reagent Addition Time 3-5 hours (for H₂SO₄)[2]3-5 hours (for Bromine)[2]N/A
Reaction Time Not specified1-3 hours after addition[2]~20 minutes[2]
Catalyst NoneNone12-Ammonium Phosphomolybdate (AMP)[2]

Table 2: Reactant Mass Ratios for Synthesis

ReactantMass Ratio Relative to Ethyl AcetoacetateReference
Concentrated Sulfuric Acid (50%) 0.8278[2]
Sodium Nitrite 0.5833[2]
Purified Water 4.8 - 5.2[2]
Halogen (e.g., Bromine) 1.1 - 1.2[2]
Thiourea 0.53 - 0.58[2]
12-Ammonium Phosphomolybdate 0.50 - 0.60[2]
Methanol 10.60 - 10.70[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on an optimized protocol.

Protocol 1: Synthesis via Oximation, Bromination, and Cyclization

Step 1: Oximation Reaction

  • In a suitable reaction vessel, combine ethyl acetoacetate, sodium nitrite, and purified water according to the ratios specified in Table 2.

  • Cool the mixture to 10-15°C.[2]

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over a period of 3-5 hours, maintaining the temperature between 10-15°C.[2]

  • After the addition is complete, allow the reaction to proceed until completion.

Step 2: Bromination Reaction

  • Slowly warm the reaction mixture from Step 1 to 30-40°C.[2]

  • Add bromine dropwise over 3-5 hours, ensuring the temperature is maintained within the 30-40°C range.[2]

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-3 hours.[2]

Step 3: Cyclization Reaction

  • At a temperature of 20-30°C, add the reaction mixture from Step 2 to a solution of thiourea and 12-ammonium phosphomolybdate dissolved in methanol.[2]

  • Allow the reaction to proceed for approximately 20 minutes.[2]

  • Filter the reaction mixture to remove the catalyst.

  • The resulting mother liquor is then subjected to vacuum distillation to obtain the final product.[2]

Visualizations

Diagram 1: Synthetic Workflow

G A Ethyl Acetoacetate + Sodium Nitrite + Sulfuric Acid B Oximation Reaction (10-15°C) A->B C Ethyl 2-hydroxyiminoacetoacetate (Intermediate) B->C D Bromination Reaction (30-40°C) C->D E 4-Bromo-2-oximino ethyl acetoacetate (Intermediate) D->E G Cyclization Reaction (20-30°C) E->G F Thiourea + 12-Ammonium Phosphomolybdate (Catalyst) in Methanol F->G H This compound (Final Product) G->H

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_B Reaction Condition Optimization cluster_C Cyclization Step Enhancement cluster_D Intermediate Stability A Low Overall Yield B Check Reaction Conditions A->B C Check Cyclization Step A->C D Check for Intermediate Degradation A->D B1 Verify Temperature Control (Oximation: 10-15°C, Bromination: 30-40°C) B->B1 B2 Confirm Controlled Reagent Addition (3-5 hour dropwise addition) B->B2 C1 Introduce Catalyst (12-Ammonium Phosphomolybdate) C->C1 C2 Ensure Correct Solvent (Methanol) C->C2 D1 Minimize Time Between Steps D->D1 D2 Consider 'One-Pot' Synthesis (Avoid intermediate isolation) D->D2

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key intermediate in high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up

Q: My crude product shows multiple spots on TLC analysis after the initial reaction work-up. What are the likely impurities and how can I remove them?

A: The synthesis of this compound can result in several impurities. Identifying these is the first step towards effective purification.

Common Impurities:

  • (E)-isomer of Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: The geometric isomer of the desired product.

  • Unreacted Starting Materials: Ethyl acetoacetate and thiourea may be present if the reaction has not gone to completion.

  • Halogenated Intermediates: If the synthesis involves a halogenation step, residual polyhalogenated byproducts might be present.[1]

  • Side-Reaction Products: Condensation reactions of ethyl acetoacetate and thiourea can sometimes lead to other heterocyclic structures.

Initial Purification Strategy:

A simple filtration and washing step can often remove a significant portion of impurities. If the crude product is a solid, washing with a solvent in which the desired product is sparingly soluble at room temperature (e.g., cold ethyl acetate or diethyl ether) can be effective.

Troubleshooting Workflow for Impurity Identification and Removal

cluster_start Initial State cluster_analysis Analysis cluster_decision Impurity Identification cluster_purification Purification Method cluster_end Final Product start Crude Product with Multiple TLC Spots analysis Run Analytical Tests (TLC, HPLC, 1H NMR) start->analysis decision Identify Major Impurities analysis->decision recrystallization Recrystallization decision->recrystallization If impurities have different solubilities column Column Chromatography decision->column If impurities have similar solubilities end_product Pure (Z)-isomer recrystallization->end_product column->end_product cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_collection Fraction Collection cluster_final Final Steps prep Prepare Silica Gel Column Select Eluent via TLC load Dissolve Crude Product in Minimal Solvent & Load onto Column prep->load elute Run Gradient Elution (e.g., Hexane to Ethyl Acetate) load->elute collect Collect Fractions and Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate

References

Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Oximation: The initial reaction of ethyl acetoacetate with a nitrosating agent may be inefficient. 2. Suboptimal Halogenation: Incomplete halogenation of the intermediate leads to unreacted starting material in the final step. 3. Inefficient Cyclization: The Hantzsch thiazole synthesis step may not be proceeding to completion. 4. Degradation of Intermediates: The α-halo-α-hydroxyimino intermediate can be unstable.1. Oximation: Ensure accurate control of temperature (typically 10-15°C) and pH. Use a slight excess of the nitrosating agent (e.g., sodium nitrite). 2. Halogenation: Monitor the reaction by TLC to ensure complete consumption of the starting material. Maintain the recommended temperature (e.g., 30-40°C for bromination). 3. Cyclization: Optimize the reaction temperature (often room temperature to 50°C) and ensure the use of an appropriate solvent (e.g., ethanol, methanol).[1][2] The use of a catalyst, such as 12-ammonium phosphomolybdate, can improve yields.[3] 4. Handling Intermediates: Use the halogenated intermediate in the subsequent cyclization step as soon as possible, minimizing exposure to heat and light.
Formation of (E)-Isomer Impurity The hydroxyimino group can form as a mixture of (Z) and (E) isomers during the oximation step. The desired product is the (Z)-isomer.[4]The synthesis of hydroxyimino esters typically yields a mixture of (Z) and (E) isomers, with the (Z)-isomer often being the major product under standard conditions.[4] Separation of the isomers can be achieved by chromatography (e.g., HPLC) or fractional crystallization. Careful control of reaction conditions during oximation, such as temperature and the rate of addition of reagents, may influence the isomer ratio.
Formation of Dimerization or Polymerization Byproducts Side reactions of the reactive intermediates, particularly the α-haloketone equivalent, can lead to the formation of dimers or polymers.Use a stoichiometric amount of thiourea in the cyclization step. Adding the halogenated intermediate slowly to the thiourea solution can minimize self-condensation.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reactions lead to a mixture of starting materials and product. 2. Formation of Multiple Byproducts: Side reactions can generate a complex mixture that is difficult to separate from the desired product. 3. Product Solubility: The product may be highly soluble in the reaction solvent, making isolation by precipitation difficult.1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure completion before workup. 2. Optimized Conditions: Adhere to optimized reaction conditions (temperature, solvent, stoichiometry) to minimize byproduct formation. 3. Isolation Techniques: If precipitation is ineffective, consider extraction followed by column chromatography for purification.
Regioselectivity Issues in Cyclization In the Hantzsch thiazole synthesis, if an N-substituted thiourea is used, condensation can occur at two different nitrogen atoms, leading to a mixture of regioisomers.While this is less of a concern with unsubstituted thiourea, maintaining a neutral or slightly basic pH during the cyclization generally favors the formation of the 2-aminothiazole. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.[5]

Frequently Asked Questions (FAQs)

Q1: What is the critical step in the synthesis of this compound?

A1: The synthesis involves three key stages: oximation, halogenation, and cyclization. The cyclization step, a Hantzsch thiazole synthesis, is often considered critical as it forms the core aminothiazole ring.[6] However, the stereoselective formation of the (Z)-hydroxyimino group during the oximation step is equally crucial for the final product's desired biological activity.

Q2: How can I confirm the stereochemistry of the hydroxyimino group?

A2: The (Z) and (E) isomers can be distinguished using spectroscopic methods. 1H NMR and 13C NMR spectroscopy are powerful tools for this purpose, as the chemical shifts of the protons and carbons near the C=N bond will differ between the two isomers.[7] X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.

Q3: What are the typical solvents used in the cyclization step, and how do they affect the reaction?

A3: Alcohols such as ethanol and methanol are commonly used solvents for the Hantzsch thiazole synthesis. The choice of solvent can influence the reaction rate and the solubility of the reactants and product, thereby affecting the yield. Some studies have also explored the use of greener solvents like water or even solvent-free conditions to improve the environmental impact and simplify the workup.[1][2]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Halogenating agents such as bromine or sulfuryl chloride are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The nitrosation reaction can produce nitrogen oxides, which are also toxic. Ensure adequate ventilation and quenching of any residual nitrosating agent before workup.

Q5: Can I use a one-pot procedure for this synthesis?

A5: While a complete one-pot synthesis from ethyl acetoacetate to the final product is not commonly reported due to the different optimal conditions for each step, variations of the Hantzsch synthesis can be performed in a one-pot manner, for example, by combining the halogenation and cyclization steps.[1]

Data Summary

The following table summarizes the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis, which is a key step in the overall synthesis. This data is based on a model reaction and illustrates general trends.

Entry Solvent Temperature (°C) Catalyst Amount (mol%) Time (h) Yield (%)
1EthanolReflux103.585
2MethanolReflux103.582
3Water8010575
4DichloromethaneReflux10660
5EthanolRoom Temp101270
6EthanolReflux5478
7EthanolReflux15388
8Ethanol (Ultrasonic)Room Temp10290

Data adapted from a model Hantzsch thiazole synthesis and is for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)acetoacetate (Oximation)

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve sodium nitrite in water.

  • Cool the solution to 10-15°C in an ice bath.[3]

  • Add ethyl acetoacetate to the solution while maintaining the temperature.

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the temperature does not exceed 15°C.[3]

  • After the addition is complete, continue stirring for an additional 3-5 hours at the same temperature.[3]

  • Monitor the reaction by TLC until the ethyl acetoacetate is consumed.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of Ethyl 4-bromo-2-(hydroxyimino)acetoacetate (Bromination)

  • Take the crude ethyl 2-(hydroxyimino)acetoacetate from the previous step.

  • Warm the reaction mixture to 30-40°C.[3]

  • Slowly add bromine dropwise over 3-5 hours, maintaining the temperature between 30-40°C.[3]

  • After the addition is complete, continue to stir for 1-3 hours.[3]

  • The resulting reaction mixture containing the brominated product is typically used directly in the next step without further purification.

Protocol 3: Synthesis of this compound (Cyclization)

  • In a separate reaction vessel, dissolve thiourea in methanol.

  • Cool the solution to 20-30°C.[3]

  • Slowly add the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate solution from the previous step to the thiourea solution.

  • If using a catalyst like 12-ammonium phosphomolybdate, add it to the reaction mixture.[3]

  • Stir the reaction mixture for an appropriate amount of time (e.g., 20 minutes to several hours), monitoring the progress by TLC.[3]

  • Upon completion, if a solid catalyst was used, filter it off.

  • The product can be isolated by concentrating the mother liquor under vacuum and then purifying by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization (Hantzsch Synthesis) A Ethyl Acetoacetate B Ethyl 2-(hydroxyimino)acetoacetate A->B NaNO2, H2SO4 C Ethyl 4-halo-2-(hydroxyimino)acetoacetate B->C Halogenating Agent (e.g., Br2) E This compound C->E D Thiourea D->E

Caption: Overall synthetic pathway for this compound.

Side_Reactions cluster_oximation Oximation Side Reaction cluster_cyclization Cyclization Side Reactions Oximation_Start Ethyl 2-(hydroxyimino)acetoacetate Z_isomer (Z)-Isomer (Desired) Oximation_Start->Z_isomer Major Product E_isomer (E)-Isomer (Impurity) Oximation_Start->E_isomer Minor Product Halo_intermediate Ethyl 4-halo-2-(hydroxyimino)acetoacetate Desired_Product 2-Aminothiazole Product Halo_intermediate->Desired_Product Dimer Dimerization/Polymerization Halo_intermediate->Dimer Self-condensation Regioisomer Regioisomeric Impurity (with substituted thiourea) Halo_intermediate->Regioisomer Thiourea Thiourea Thiourea->Desired_Product Thiourea->Regioisomer Alternative N-attack

Caption: Potential side reactions in the synthesis process.

References

detection of E-isomer in (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. The focus is on the detection and quantification of the unwanted E-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I detect the presence of the E-isomer in my sample of this compound?

The most effective methods for detecting the E-isomer are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: This is a powerful technique for identifying and quantifying the E-isomer. The proton on the aminothiazole ring has a distinct chemical shift for each isomer. Typically, the aminothiazole proton of the E-isomer appears downfield (at a higher ppm value) compared to the Z-isomer.[1] The integration of these distinct signals allows for the quantification of the E-isomer relative to the Z-isomer.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms, particularly the carbon of the C=N double bond and the carbons in the aminothiazole ring, will have different chemical shifts for the E and Z isomers.[2] The carbon of the aminothiazole ring attached to the proton typically shows a downfield shift in the E-isomer.

  • HPLC: Reversed-phase HPLC can effectively separate the E and Z isomers.[1][3][4][5] The two isomers will have different retention times, allowing for their separation and quantification.

2. Why am I observing the E-isomer in my sample that should be the pure Z-isomer?

The Z-isomer of oxime-containing compounds can be sensitive to certain conditions and may convert to the E-isomer. This isomerization can occur under the following circumstances:

  • Exposure to Acidic Conditions: The presence of acid can catalyze the isomerization from the Z to the E form.

  • Exposure to Light: Photoisomerization can occur, leading to the formation of the E-isomer.[6][7]

  • Elevated Temperatures: Thermal isomerization is also a possibility, especially during prolonged heating.[8]

  • During Synthesis or Purification: The reaction conditions or purification steps, if not carefully controlled, can lead to the formation of the E-isomer as a process-related impurity.

3. How can I quantify the amount of E-isomer in my sample?

  • ¹H NMR Spectroscopy: The quantification of the E-isomer can be achieved by comparing the integration of the signal corresponding to the aminothiazole proton of the E-isomer to the integration of the same proton in the Z-isomer. The percentage of the E-isomer can be calculated using the following formula:

    % E-isomer = [Integration(E-isomer) / (Integration(E-isomer) + Integration(Z-isomer))] x 100%

  • HPLC: After developing a method that provides good separation between the two isomers, a calibration curve can be constructed using a reference standard of the E-isomer to accurately quantify its presence in a sample. If a pure standard of the E-isomer is unavailable, the relative percentage can be determined from the peak areas, assuming the response factors for both isomers are similar.

4. What are the typical chemical shift differences between the E and Z isomers in NMR?

For cephalosporins containing a similar aminothiazole oxime moiety, the following trends are observed:

  • ¹H NMR: The aminothiazole proton in the E-isomer is deshielded and appears approximately 0.5-0.9 ppm downfield compared to the Z-isomer.

  • ¹³C NMR: The aminothiazole carbon (the one bearing the proton) in the E-isomer is also deshielded and can appear around 7-15 ppm downfield from the corresponding carbon in the Z-isomer.

Quantitative Data Summary

The following table summarizes typical chemical shift data for the key proton and carbon signals used to differentiate between the E and Z isomers, based on literature for structurally related compounds.

Isomer¹H Chemical Shift (Aminothiazole H)¹³C Chemical Shift (Aminothiazole C-H)
Z-isomer ~6.70 - 6.90 ppm~107 - 109 ppm
E-isomer ~7.20 - 7.60 ppm~115 - 120 ppm

Note: These are approximate values based on related structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Detection and Quantification of E-isomer by ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for this class of compounds.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low levels of the E-isomer.

    • Set the spectral width to include the expected chemical shift range for both isomers.

  • Data Analysis:

    • Identify the singlet corresponding to the aminothiazole proton for both the Z and E isomers.

    • Carefully integrate the peaks for both isomers.

    • Calculate the percentage of the E-isomer using the integration values as described in the FAQ section.

Protocol 2: Separation of E and Z Isomers by HPLC
  • Chromatographic Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]

    • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4][9] The exact ratio should be optimized to achieve good separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 229 nm).[1]

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the Z and E isomers based on their retention times. Typically, the E-isomer may have a different retention time than the Z-isomer.

    • Quantify the E-isomer by comparing its peak area to that of the Z-isomer or by using a calibration curve if a standard is available.

Visualizations

Workflow for E-Isomer Detection and Characterization

E_Isomer_Detection_Workflow start Sample of (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate hplc_analysis HPLC Analysis (Reversed-Phase) start->hplc_analysis nmr_analysis NMR Spectroscopy (¹H and ¹³C) start->nmr_analysis separation Separation of Isomers hplc_analysis->separation quantification Quantification of E-Isomer nmr_analysis->quantification structural_confirmation Structural Confirmation (e.g., 2D NMR - NOESY) nmr_analysis->structural_confirmation separation->quantification report Report Percentage of E-Isomer quantification->report

Caption: Workflow for the detection, quantification, and confirmation of the E-isomer.

Logical Relationship of Isomerization Factors

Isomerization_Factors z_isomer (Z)-Isomer (Desired Product) e_isomer (E)-Isomer (Impurity) z_isomer->e_isomer Isomerization acid Acidic Conditions acid->e_isomer light Light Exposure light->e_isomer heat Elevated Temperature heat->e_isomer

Caption: Factors contributing to the isomerization of the Z-isomer to the E-isomer.

References

Technical Support Center: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes an ester, a hydroxyimino group, and an aminothiazole ring, the primary factors contributing to degradation are expected to be pH (hydrolysis), exposure to oxidizing agents, light, and elevated temperatures.

Q2: How stable is the ester functional group in this molecule?

A2: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. The rate of hydrolysis is expected to be significantly faster under basic conditions compared to acidic or neutral conditions.

Q3: What is the likely degradation pathway under hydrolytic conditions?

A3: The principal degradation pathway under both acidic and basic hydrolysis is the cleavage of the ethyl ester to form the corresponding carboxylic acid. At a more extreme pH or with prolonged exposure, further degradation of the thiazole ring or the hydroxyimino group could occur.

Q4: Is this compound sensitive to light?

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, it is advisable to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. For solutions, preparation in a suitable buffer and storage at low temperatures (2-8 °C) is recommended for short-term use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. A degradation of 5-20% is generally considered adequate for method validation.[1]
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry.Adjust the mobile phase pH to ensure the analyte and its degradation products are in a consistent ionization state. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the optimal selectivity.
Mass imbalance in the chromatogram. Degradation products are not UV-active, are volatile, or are retained on the column.Use a mass spectrometer (LC-MS) to detect non-UV-active degradation products. Check for co-elution of degradation products with the main peak using peak purity analysis. Use a stronger solvent in the mobile phase to elute any strongly retained compounds.
Precipitation observed during stress studies. The compound or its degradation products have low solubility in the stress medium.Reduce the initial concentration of the compound. Add a co-solvent (e.g., acetonitrile, methanol) to the stress medium to improve solubility.

Illustrative Degradation Data

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Stress Condition Description % Degradation (Illustrative) Major Degradation Product (Proposed)
Acid Hydrolysis0.1 M HCl at 60°C for 24h15%(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Base Hydrolysis0.1 M NaOH at 25°C for 4h45%(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Oxidative3% H₂O₂ at 25°C for 24h25%N-oxide and other oxidized species
Thermal80°C for 48h (solid state)10%Isomers and other thermal degradants
PhotolyticICH-compliant light exposure20%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals (e.g., 4, 8, 12, 24 hours) and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C. Withdraw samples at different time points (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, prepare samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or scan for optimal wavelength with PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the mobile phase.

Visualizations

G cluster_main Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photolytic Stress parent This compound hydrolysis_product (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid parent->hydrolysis_product H+ / OH- oxidation_product N-Oxide Derivatives parent->oxidation_product [O] thermal_product Isomers / Ring Cleavage Products parent->thermal_product Δ photo_product Photodegradation Products parent->photo_product

Caption: Proposed degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation (Peak Purity, Mass Balance) analysis->data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of various cephalosporin antibiotics.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to help researchers optimize their reaction conditions and improve yield and purity.

Question: Why is the overall yield of my synthesis significantly lower than expected?

Answer: Low yields can stem from several factors throughout the multi-step synthesis. Here are some common causes and troubleshooting steps:

  • Incomplete Nitrosation: The initial reaction of ethyl acetoacetate with a nitrosating agent is crucial. Ensure accurate stoichiometric ratios of reactants.[1][2] The temperature should be carefully controlled, typically between 10-15°C, as higher temperatures can lead to side reactions.[3]

  • Suboptimal Halogenation: In the subsequent halogenation (bromination or chlorination) step, improper temperature control (ideally 30-40°C) or incorrect addition rate of the halogenating agent can result in incomplete reaction or the formation of di-halogenated byproducts.[3]

  • Inefficient Cyclization: The final cyclization step with thiourea is sensitive to reaction conditions. The choice of solvent can be critical, with methanol being a common option.[3] The use of a catalyst, such as 12-ammonium phosphomolybdate, has been shown to improve reaction rates and yields.[3] The reaction temperature for the cyclization with thiourea can range from 0 to 50°C.[4]

  • Product Loss During Work-up: The isolation and purification process can lead to significant product loss. Ensure efficient extraction and minimize transfers. The product can be recovered from the reaction medium by crystallization.[4]

Question: My final product is a mix of (Z) and (E) isomers. How can I improve the stereoselectivity for the (Z)-isomer?

Answer: The formation of the desired (Z)-isomer (syn-isomer) is critical for its use in antibiotic synthesis. The presence of the (E)-isomer is a common impurity.

  • Reaction Conditions: The nitrosation step is key in establishing the stereochemistry. Performing the reaction under acidic conditions, for example, using sodium nitrite in acetic acid, generally favors the formation of the (Z)-isomer.[4]

  • Purification: If the (E)-isomer is formed, it may be challenging to remove. Recrystallization from a suitable solvent, such as ethanol, can be effective in enriching the (Z)-isomer.[5]

Question: The isolated product is discolored (e.g., yellow to beige). What is the cause and how can I obtain a purer, off-white product?

Answer: Discoloration often indicates the presence of impurities. The product itself is described as a light yellow to beige fine powder or an off-white to light tan solid.[6][7]

  • Byproduct Formation: Side reactions during any of the synthesis steps can lead to colored impurities. Prolonged reaction times or excessive temperatures can contribute to the decomposition of reactants or products, resulting in discoloration.[8]

  • Residual Reagents or Solvents: Incomplete removal of starting materials, reagents, or solvents during the work-up can also cause discoloration. Ensure thorough washing and drying of the final product.

  • Purification Techniques: Employing effective purification methods is essential. Recrystallization is a common method for purifying the final product.[5] Column chromatography could be another option for removing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The most common synthetic route starts with ethyl acetoacetate.[3][9] Other key reagents include a nitrosating agent (e.g., sodium nitrite), a halogenating agent (e.g., bromine or sulfuryl chloride), and thiourea.[3][4]

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: A combination of chromatographic and spectroscopic methods is typically used:

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of the product in real-time.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying the presence of any isomers or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for structural elucidation and confirming the identity of the synthesized compound.[5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Halogenating Agents: Bromine and sulfuryl chloride are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

  • Reaction Hazards: Some steps may be exothermic. Monitor the reaction temperature closely and provide adequate cooling.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions and reported yields from various sources for the synthesis of this compound.

StepReactantsSolventCatalystTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
OximationEthyl acetoacetate, Sodium nitrite, Sulfuric acidWater-10-153-5 (addition), 3-5 (reaction)--[3]
Bromination2-oximino ethyl acetoacetate, Bromine--30-403-5 (addition), 1-3 (reaction)--[3]
Cyclization4-bromo-2-oximino ethyl acetoacetate, ThioureaMethanol12-ammonium phosphomolybdate20-300.33--[3]
OverallEthyl acetoacetate, Sodium nitrite, Bromine, Thiourea----76.798.8[9]
Alkylation(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetateDMFSodium45-89.6-[10]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes.[3][4][9] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Step 1: Oximation of Ethyl Acetoacetate

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in purified water.

  • Stir the solution for 20-30 minutes until the sodium nitrite is fully dissolved.

  • Cool the solution to 10-15°C in an ice bath.

  • Add ethyl acetoacetate to the cooled solution.

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature is maintained between 10-15°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours at the same temperature.

  • Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.

  • Combine the organic phases and remove the solvent under reduced pressure.

Step 2: Bromination of Ethyl 2-(hydroxyimino)acetoacetate

  • Gently warm the product from Step 1 to 30-40°C.

  • Slowly add bromine dropwise to the reaction mixture over 3-5 hours, maintaining the temperature at 30-40°C.

  • After the addition is complete, continue to stir the mixture for another 1-3 hours. This yields ethyl 4-bromo-2-(hydroxyimino)acetoacetate.

Step 3: Cyclization with Thiourea

  • At a temperature of 20-30°C, dissolve the product from Step 2, thiourea, and a catalytic amount of 12-ammonium phosphomolybdate in methanol.

  • Stir the reaction mixture for approximately 20 minutes.

  • Filter off the catalyst.

  • Remove the solvent from the filtrate by vacuum distillation to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Product & Purification start1 Ethyl Acetoacetate step1 Step 1: Oximation start1->step1 start2 Sodium Nitrite start2->step1 start3 Halogenating Agent (e.g., Bromine) step2 Step 2: Halogenation start3->step2 start4 Thiourea step3 Step 3: Cyclization start4->step3 step1->step2 step2->step3 product Crude Product step3->product purification Purification (e.g., Recrystallization) product->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Overall Yield cause1 Incomplete Oximation issue->cause1 cause2 Suboptimal Halogenation issue->cause2 cause3 Inefficient Cyclization issue->cause3 cause4 Product Loss During Work-up issue->cause4 sol1 Check Stoichiometry & Control Temperature (10-15°C) cause1->sol1 sol2 Control Temperature (30-40°C) & Slow Reagent Addition cause2->sol2 sol3 Optimize Solvent & Consider Catalyst cause3->sol3 sol4 Efficient Extraction & Minimize Transfers cause4->sol4

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway starts from ethyl acetoacetate and involves a three-step process: oximation, halogenation (typically bromination or chlorination), and a subsequent cyclization reaction with thiourea to form the aminothiazole ring.

Q2: Why is catalyst selection important for the cyclization step?

A2: Catalyst selection is crucial for improving reaction kinetics, increasing the overall yield, and promoting the formation of the desired (Z)-isomer. An appropriate catalyst can lead to shorter reaction times, milder reaction conditions, and easier product purification.

Q3: What are some of the catalysts reported for the synthesis of 2-aminothiazoles?

A3: For the specific synthesis of this compound, 12-ammonium phosphomolybdate (AMP) has been reported as an effective catalyst for the cyclization step.[1] More broadly, for the synthesis of 2-aminothiazole derivatives, various catalysts have been explored, including silica-supported tungstosilisic acid and magnetically separable nanocatalysts like Ca/4-MePy-IL@ZY-Fe₃O₄.

Q4: How critical is the stereochemistry of the hydroxyimino group?

A4: The (Z)-configuration of the hydroxyimino group is essential for the biological activity of many third-generation cephalosporin antibiotics, which are synthesized from this intermediate. Therefore, controlling and maintaining the Z-isomer throughout the synthesis is a primary objective.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Overall Yield - Incomplete oximation or halogenation. - Suboptimal conditions for the cyclization reaction. - Degradation of intermediates. - Inefficient purification and isolation.- Monitor each step by TLC or HPLC to ensure complete conversion. - Optimize the catalyst, solvent, temperature, and reaction time for the cyclization step. - Ensure intermediates are handled under appropriate conditions (e.g., temperature, inert atmosphere) to prevent degradation. - Optimize crystallization and washing procedures to minimize product loss.
Formation of the Undesired (E)-isomer - Isomerization during the reaction or workup. - Inappropriate pH or temperature conditions.- Maintain careful control over reaction temperature; lower temperatures can sometimes favor the Z-isomer. - Control the pH during workup and isolation, as acidic or basic conditions can sometimes promote isomerization. - Utilize analytical techniques like NMR or HPLC to quantify the isomeric ratio.
Incomplete Cyclization - Insufficient catalyst activity or loading. - Low reaction temperature or short reaction time. - Deactivation of the catalyst.- Increase the catalyst loading or screen for a more active catalyst. - Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC/HPLC. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Formation of Side Products - Over-halogenation of the intermediate. - Self-condensation of the starting materials or intermediates. - Reaction of thiourea with the ester group.- Carefully control the stoichiometry of the halogenating agent. - Maintain the recommended reaction temperature to minimize side reactions. - Analyze the impurity profile by LC-MS to identify the structure of the byproducts and adjust reaction conditions accordingly.
Difficulty in Product Isolation and Purification - Product is too soluble in the reaction solvent. - Presence of impurities that co-crystallize with the product.- Choose an appropriate solvent system for crystallization that maximizes product recovery while leaving impurities in the mother liquor. - Consider a re-crystallization step or column chromatography if significant impurities persist. - Washing the filtered product with appropriate solvents can help remove residual impurities.

Data Presentation

Table 1: Comparison of Catalysts in 2-Aminothiazole Synthesis

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key AdvantagesReference
12-Ammonium Phosphomolybdate (AMP)4-bromo-2-hydroxyimino ethyl acetoacetate, thiourea, methanol, 20-30°C20 minHigh (not specified)Simple process, short reaction cycle, catalyst is easily separated and reusable.[1]
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[2]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, efficient under conventional heating and ultrasound.
Aqueous Neem Leaf ExtractPhenacyl bromide derivative, thiourea, water, room temperature45 minHighGreen, environmentally friendly catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound using 12-Ammonium Phosphomolybdate (AMP) Catalyst

This protocol is adapted from the procedure described in patent CN106699681A.[1]

Step 1: Oximation

  • In a three-necked flask, dissolve sodium nitrite in purified water and stir for 20-30 minutes until fully dissolved.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate to the flask.

  • Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.

  • Continue to stir the reaction mixture for an additional 3-5 hours.

  • Extract the mixture twice with chloroform.

  • Combine the organic phases and obtain 2-oximino ethyl acetoacetate by vacuum distillation.

Step 2: Bromination

  • Gently warm the product from Step 1 to 30-40°C.

  • Slowly add bromine dropwise over 3-5 hours, maintaining the temperature between 30-40°C.

  • After the addition is complete, continue to react for another 1-3 hours to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.

Step 3: Cyclization

  • At 20-30°C, dissolve the product from Step 2, thiourea, and 12-ammonium phosphomolybdate (AMP) in methanol.

  • Allow the reaction to proceed for 20 minutes.

  • Filter out the AMP catalyst.

  • The filtrate is subjected to vacuum distillation to obtain the final product, this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Oximation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization ethyl_acetoacetate Ethyl Acetoacetate oximation_product 2-Oximino Ethyl Acetoacetate ethyl_acetoacetate->oximation_product na_nitrite Sodium Nitrite na_nitrite->oximation_product h2so4 Sulfuric Acid h2so4->oximation_product halogenation_product 4-Bromo-2-hydroxyimino ethyl acetoacetate oximation_product->halogenation_product bromine Bromine bromine->halogenation_product final_product This compound halogenation_product->final_product thiourea Thiourea thiourea->final_product catalyst Catalyst (e.g., AMP) catalyst->final_product

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_conversion Check conversion of each step (TLC/HPLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes optimize_conditions Optimize reaction conditions (time, temp, stoichiometry) incomplete_conversion->optimize_conditions check_cyclization Analyze cyclization step complete_conversion->check_cyclization success Yield Improved optimize_conditions->success catalyst_issue Catalyst issue (loading, activity) check_cyclization->catalyst_issue Problem identified check_purification Review purification/isolation procedure check_cyclization->check_purification No obvious issue optimize_catalyst Increase catalyst loading or screen new catalysts catalyst_issue->optimize_catalyst optimize_catalyst->success purification_loss Product loss during workup/crystallization check_purification->purification_loss Yes optimize_purification Optimize solvent system and washing steps purification_loss->optimize_purification optimize_purification->success

Caption: Troubleshooting decision tree for addressing low yield issues.

References

minimizing byproduct formation in (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the formation of the undesired (E)-isomer and other byproducts.

Question 1: My reaction is producing a low yield of the desired (Z)-isomer and a significant amount of the (E)-isomer. How can I improve the stereoselectivity?

Answer:

The formation of the undesired (E)-isomer is a common challenge in this synthesis. The ratio of (Z) to (E) isomers is highly dependent on the reaction conditions during the oximation step. Here are several factors to consider and optimize:

  • Temperature: Lower temperatures during the nitrosation reaction generally favor the formation of the thermodynamically more stable (Z)-isomer. It is crucial to maintain a consistently low temperature, typically between 0°C and 15°C.

  • Solvent: The polarity of the solvent can influence the transition state of the oximation reaction and thus the stereochemical outcome. Protic solvents may stabilize the transition state leading to the (Z)-isomer through hydrogen bonding. Experimenting with different solvents such as acetic acid, ethanol, or aqueous mixtures is recommended.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While acetic acid is commonly used, stronger acids like sulfuric acid or hydrochloric acid can also be employed. The acidity of the medium affects the reactivity of the nitrosating agent and can influence the isomer ratio. Careful, dropwise addition of the acid is recommended to maintain temperature control.

  • Nitrosating Agent: Sodium nitrite is the most common nitrosating agent. Ensuring its purity and using a slight excess can drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions.

Quantitative Impact of Reaction Conditions on (Z):(E) Isomer Ratio

ParameterCondition 1Yield of (Z)-Isomer(Z):(E) RatioCondition 2Yield of (Z)-Isomer(Z):(E) Ratio
Temperature 0-5°CHigh> 50:125-30°CModerate~ 20:1
Solvent Acetic AcidGoodHighDichloromethaneModerateLower
Acid Sulfuric Acid (conc.)HighHighAcetic AcidGoodModerate

Question 2: I am observing byproducts other than the (E)-isomer in my reaction mixture. What are they and how can I avoid them?

Answer:

Besides the (E)-isomer, other byproducts can arise from side reactions during the nitrosation of the ethyl acetoacetate precursor or the subsequent cyclization with thiourea.

  • Nitrosation of Ethyl Acetoacetate: Over-nitrosation or side reactions with impurities in the starting material can lead to various oxidized or rearranged products. To minimize these, ensure the use of high-purity ethyl acetoacetate and sodium nitrite, and maintain strict temperature control. The slow, dropwise addition of the nitrosating agent is crucial.

  • Cyclization with Thiourea: The reaction of the halogenated intermediate with thiourea can sometimes lead to the formation of other heterocyclic compounds if the reaction conditions are not optimal. Ensuring the complete conversion of the starting material in the previous step and using the correct stoichiometry of thiourea are important. The reaction temperature for the cyclization is also a key parameter to control.

Troubleshooting Flowchart

TroubleshootingFlowchart cluster_low_yield Troubleshooting Low (Z)-Isomer Yield cluster_other_byproducts Troubleshooting Other Byproducts start Problem Encountered low_yield Low Yield of (Z)-Isomer / High (E)-Isomer start->low_yield other_byproducts Presence of Other Byproducts start->other_byproducts temp Check Temperature Control (Maintain 0-15°C) low_yield->temp solvent Optimize Solvent System (e.g., Acetic Acid) low_yield->solvent acid Adjust Acid Catalyst (Type and Concentration) low_yield->acid nitrosation_purity Verify Purity of Starting Materials (Ethyl Acetoacetate, Sodium Nitrite) other_byproducts->nitrosation_purity cyclization_conditions Optimize Cyclization Step (Thiourea Stoichiometry, Temperature) other_byproducts->cyclization_conditions solution Improved Yield and Purity temp->solution solvent->solution acid->solution nitrosation_purity->solution cyclization_conditions->solution

Caption: Troubleshooting logic for byproduct minimization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a multi-step process that begins with the nitrosation of an ethyl acetoacetate derivative to form an ethyl 2-(hydroxyimino)acetoacetate intermediate. This intermediate is then halogenated at the 4-position, followed by a Hantzsch-type cyclization reaction with thiourea to form the 2-aminothiazole ring.

Q2: How can I purify the final product to remove the (E)-isomer?

A2: Purification can be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system where the solubility of the (Z) and (E) isomers differs significantly is key. Column chromatography using silica gel is also an effective method. A common mobile phase for silica gel chromatography is a mixture of ethyl acetate and hexane, with the ratio adjusted to achieve optimal separation.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the progress of the reaction and determining the ratio of (Z) to (E) isomers. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods. Researchers should optimize the conditions for their specific laboratory setup and scale.

Step 1: Oximation of Ethyl Acetoacetate

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled ethyl acetoacetate solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture containing ethyl 2-(hydroxyimino)acetoacetate can be used directly in the next step or extracted and purified.

Step 2: Halogenation

  • To the reaction mixture from Step 1, slowly add a halogenating agent (e.g., sulfuryl chloride or bromine) dropwise while maintaining the temperature below 20°C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction to confirm the formation of the 4-halo-intermediate.

Step 3: Cyclization with Thiourea

  • Dissolve the 4-halo-intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add thiourea to the solution and stir the mixture. The reaction is often exothermic, and the temperature may rise. Maintain the temperature within a controlled range (e.g., 40-50°C).

  • Continue stirring for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Experimental Workflow Diagram

ExperimentalWorkflow start Start step1 Step 1: Oximation - Ethyl Acetoacetate - Sodium Nitrite - Acetic Acid - 0-10°C start->step1 step2 Step 2: Halogenation - Halogenating Agent - <20°C step1->step2 step3 Step 3: Cyclization - Thiourea - Ethanol - 40-50°C step2->step3 purification Purification - Recrystallization or - Column Chromatography step3->purification analysis Analysis - HPLC-UV - NMR purification->analysis end Final Product: (Z)-Isomer analysis->end

Caption: General experimental workflow for the synthesis.

troubleshooting low conversion rates in (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. This key intermediate is crucial in the manufacturing of various cephalosporin antibiotics.

Troubleshooting Guide

Low conversion rates can be a significant issue in this multi-step synthesis. This guide addresses common problems encountered during the key stages of the synthesis: oximation, halogenation, and cyclization.

Problem 1: Low Yield in the Oximation Step

Q: My oximation of ethyl acetoacetate with sodium nitrite is resulting in a low yield of ethyl 2-(hydroxyimino)-3-oxobutanoate. What are the potential causes and solutions?

A: Low yields in this step are often related to improper temperature control, incorrect pH, or inefficient extraction.

  • Temperature Control: The reaction is typically exothermic. It is critical to maintain the reaction temperature within the recommended range, usually between 10-15°C. Higher temperatures can lead to the decomposition of nitrous acid and the formation of side products.

    • Solution: Use an ice bath to maintain the temperature and add the acid (e.g., sulfuric acid) dropwise to control the exotherm.

  • pH Control: The pH of the reaction mixture should be acidic to generate nitrous acid in situ. However, strongly acidic conditions can promote side reactions.

    • Solution: Ensure the slow and controlled addition of acid. The use of a buffered system or a milder acid like acetic acid can sometimes provide better results.

  • Reagent Purity: The purity of ethyl acetoacetate and sodium nitrite is important. Impurities can interfere with the reaction.

    • Solution: Use reagents of high purity and ensure the sodium nitrite has not degraded.

  • Extraction: The product is often extracted from the aqueous reaction mixture. Inefficient extraction will lead to product loss.

    • Solution: Perform multiple extractions with a suitable organic solvent like chloroform or diethyl ether. Pooling the organic layers and thoroughly drying before solvent evaporation is crucial.

Problem 2: Incomplete Halogenation

Q: I am observing incomplete conversion during the bromination/chlorination of the hydroxyimino intermediate. How can I improve this?

A: Incomplete halogenation is a common hurdle. The primary factors to consider are the halogenating agent, reaction time, and temperature.

  • Halogenating Agent: Bromine or sulfuryl chloride are commonly used. The choice and quality of the halogenating agent are important.

    • Solution: Ensure the halogenating agent is fresh and added in the correct stoichiometric amount, often a slight excess.

  • Reaction Time and Temperature: The reaction needs sufficient time to go to completion. The temperature must be controlled to prevent side reactions. A typical temperature range is 30-40°C.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Ensure the temperature is maintained within the optimal range.

Problem 3: Low Yield in the Cyclization Step (Hantzsch Thiazole Synthesis)

Q: The final cyclization step with thiourea is giving me a low yield of the desired this compound. What can I do?

A: The Hantzsch thiazole synthesis is the final and a critical step. Low yields can be attributed to several factors.

  • Reaction Temperature: The temperature for the cyclization reaction is crucial. It is often carried out at a temperature range of 0 to 50°C.

    • Solution: Optimize the reaction temperature. While some procedures suggest room temperature, others may benefit from gentle heating to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol or ethanol are commonly used.

    • Solution: Ensure the use of a dry, appropriate solvent. The solubility of both the halo-intermediate and thiourea in the chosen solvent is important for an efficient reaction.

  • Catalyst: Some methods employ a catalyst to improve the reaction rate and yield.

    • Solution: A solid acid catalyst like 12-ammonium phosphomolybdate can be used to shorten the reaction time and simplify the work-up.

  • Purity of Intermediates: Impurities from the previous steps can interfere with the cyclization reaction.

    • Solution: Ensure the halogenated intermediate is of sufficient purity before proceeding to the cyclization step. Purification at the intermediate stage might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this synthesis?

A1: The overall yield can vary significantly depending on the specific process and optimization. Some patents suggest that traditional methods have yields that are "generally unsatisfactory for commercial production". However, optimized processes can achieve higher yields. For instance, a patented method reports a high yield for a related synthesis step, suggesting that optimization is key.

Q2: How critical is the stereochemistry of the hydroxyimino group?

A2: The (Z)-isomer (or syn-isomer) is the desired product for its application in the synthesis of certain antibiotics. The formation of the (E)-isomer (anti-isomer) can be a side reaction that reduces the yield of the desired product. The reaction conditions, particularly in the oximation step, can influence the stereoselectivity.

Q3: Can I use crude intermediates in the subsequent steps?

A3: While some procedures suggest that the halogenated intermediate can be used in the next step without isolation, this can introduce impurities that may affect the yield and purity of the final product. It is generally recommended to purify the intermediates if you are facing issues with the final product yield or purity.

Q4: What are the common side products in this synthesis?

A4: Common side products can include the (E)-isomer of the hydroxyimino acetate, products of over-halogenation, and byproducts from the decomposition of reagents. In the final step, impurities can arise from unreacted starting materials or side reactions involving thiourea.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Halogenating agents like bromine and sulfuryl chloride are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thiourea is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Data Presentation

The following table provides an illustrative example of how reaction parameters can influence the yield of the final cyclization step. Please note that this data is for illustrative purposes to guide optimization and is not from a single published study.

EntrySolventTemperature (°C)CatalystReaction Time (h)Illustrative Yield (%)
1Methanol25None2465
2Ethanol25None2462
3Methanol40None1275
4Ethanol40None1272
5Methanol2512-Ammonium Phosphomolybdate485
6Ethanol2512-Ammonium Phosphomolybdate482

Experimental Protocols

Below are generalized, detailed methodologies for the key steps in the synthesis.

Protocol 1: Oximation of Ethyl Acetoacetate
  • To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add sodium nitrite and purified water. Stir until the sodium nitrite is completely dissolved.

  • Cool the solution to 10-15°C using an ice bath.

  • Add ethyl acetoacetate to the cooled solution.

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature is maintained between 10-15°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours at the same temperature.

  • Extract the product from the reaction mixture twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(hydroxyimino)-3-oxobutanoate.

Protocol 2: Bromination of Ethyl 2-(hydroxyimino)-3-oxobutanoate
  • Gently warm the product from the oximation step to 30-40°C.

  • Slowly add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.

  • After the addition is complete, continue to stir the mixture for another 1-3 hours.

  • The resulting product, 4-bromo-2-(hydroxyimino)-3-oxobutanoate, can be used in the next step, sometimes without further purification.

Protocol 3: Cyclization with Thiourea
  • In a reaction vessel, dissolve the 4-bromo-2-(hydroxyimino)-3-oxobutanoate intermediate and thiourea in methanol at 20-30°C.

  • If using a catalyst, such as 12-ammonium phosphomolybdate, add it to the solution.

  • Stir the reaction mixture. The reaction time will vary depending on the use of a catalyst (e.g., 20 minutes with a catalyst, or several hours without).

  • If a solid catalyst is used, filter it off.

  • The resulting mother liquor containing the product can be further purified by vacuum distillation or crystallization to obtain this compound.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_step Identify Problematic Step (Oximation, Halogenation, Cyclization) start->check_step oximation Oximation Step check_step->oximation Oximation halogenation Halogenation Step check_step->halogenation Halogenation cyclization Cyclization Step check_step->cyclization Cyclization ox_temp Check Temperature Control (10-15°C) oximation->ox_temp ox_ph Verify pH/Acid Addition Rate ox_temp->ox_ph ox_reagents Check Reagent Purity ox_ph->ox_reagents ox_extraction Optimize Extraction Protocol ox_reagents->ox_extraction end Improved Conversion Rate ox_extraction->end hal_agent Check Halogenating Agent (Freshness, Stoichiometry) halogenation->hal_agent hal_time_temp Verify Reaction Time & Temp (30-40°C) hal_agent->hal_time_temp hal_monitoring Monitor with TLC hal_time_temp->hal_monitoring hal_monitoring->end cyc_temp Optimize Temperature (e.g., 20-40°C) cyclization->cyc_temp cyc_solvent Check Solvent (Anhydrous, Appropriate) cyc_temp->cyc_solvent cyc_catalyst Consider Catalyst cyc_solvent->cyc_catalyst cyc_purity Check Purity of Intermediate cyc_catalyst->cyc_purity cyc_purity->end Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization start_material Ethyl Acetoacetate reagent1 NaNO2, H2SO4 (aq) 10-15°C intermediate1 Ethyl 2-(hydroxyimino)-3-oxobutanoate start_material->intermediate1 reagent1->intermediate1 reagent2 Br2 or SO2Cl2 30-40°C intermediate2 Ethyl 4-halo-2-(hydroxyimino)-3-oxobutanoate intermediate1->intermediate2 reagent2->intermediate2 reagent3 Thiourea Solvent (e.g., Methanol) final_product This compound intermediate2->final_product reagent3->final_product

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a critical intermediate in the synthesis of various cephalosporin antibiotics. While specific validated methods for this particular intermediate are not extensively published, this document outlines common and robust chromatographic approaches based on established methods for cephalosporins and related compounds. The validation protocols are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to assist in the establishment of reliable analytical methods.

Proposed Analytical Methods

Two principal chromatographic methods are proposed for the analysis of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis Detection: A widely accessible and versatile technique suitable for the analysis of polar and non-polar compounds.[1][2]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method, particularly useful for complex matrices or when low detection limits are required.[3][4][5]

The selection between these methods will depend on the sample matrix, the presence of impurities, and the specific analytical requirements such as sensitivity and throughput.

Method Comparison

The following table summarizes the expected performance characteristics of the proposed analytical methods.

Parameter RP-HPLC with UV-Vis Detection UHPLC-MS/MS Typical Acceptance Criteria (ICH Q2(R1))
Specificity Good, but potential for interference from co-eluting impurities. Peak purity analysis with a PDA detector is recommended.Excellent, high selectivity due to mass-to-charge ratio detection.The analyte peak should be well-resolved from other components (Resolution > 2). No significant interference at the analyte's retention time.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999Correlation coefficient (R²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Within ± 2.0% of the nominal concentration.
Precision (% RSD) ≤ 2.0%≤ 1.0%Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) ng/mL to low µg/mL rangepg/mL to ng/mL rangeSignal-to-Noise ratio ≥ 10:1
Analysis Time 10 - 30 minutes2 - 10 minutesDependent on method requirements.

Experimental Protocols

RP-HPLC with UV-Vis Detection Method

This method is a robust and cost-effective approach for routine analysis and purity assessments.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Proposed HPLC Method Parameters:

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Detector UV-Vis at an appropriate wavelength (e.g., 254 nm or 280 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Validation Protocol:

  • Specificity: Analyze a blank sample (matrix without the analyte), a standard solution of the analyte, and a spiked sample containing the analyte and potential impurities. With a PDA detector, perform peak purity analysis.

  • Linearity: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected working concentration. Inject each standard in triplicate and plot a graph of the mean peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UHPLC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace impurity analysis.[4][5]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Proposed UHPLC-MS/MS Method Parameters:

ParameterProposed Condition
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard solution of the analyte.

Validation Protocol:

The validation protocol for UHPLC-MS/MS follows the same principles as for HPLC-UV but with considerations for matrix effects.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Specificity, Linearity, Accuracy, and Precision: Follow similar procedures as outlined for the HPLC-UV method, using the peak areas from the selected MRM transitions for quantification.

  • LOD and LOQ: Due to the high sensitivity, these are critical parameters to establish accurately, often at much lower concentrations than with HPLC-UV.

Workflow and Pathway Diagrams

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC, UHPLC-MS/MS, etc.) define_scope->select_method optimize_params Optimize Method Parameters (Mobile Phase, Column, etc.) select_method->optimize_params preliminary_runs Preliminary Runs & System Suitability optimize_params->preliminary_runs specificity Specificity preliminary_runs->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_protocol Write Validation Protocol robustness->validation_protocol validation_report Prepare Validation Report validation_protocol->validation_report final_approval final_approval validation_report->final_approval Final Approval & Implementation

Caption: Workflow for the validation of an analytical method.

HPLC_vs_UHPLC_MSMS Comparison of Analytical Techniques cluster_hplc RP-HPLC with UV-Vis cluster_uhplc UHPLC-MS/MS compound This compound hplc_pros Pros: - Robust & Reliable - Widely Available - Cost-Effective compound->hplc_pros Analysis by uhplc_pros Pros: - High Sensitivity - High Selectivity - Fast Analysis compound->uhplc_pros Analysis by hplc_cons Cons: - Lower Sensitivity - Potential for Interference - Longer Runtimes uhplc_cons Cons: - Higher Cost - More Complex - Potential for Matrix Effects

Caption: Key characteristics of HPLC-UV vs. UHPLC-MS/MS.

References

Spectroscopic Data of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate and its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of several third-generation cephalosporin antibiotics, and its potential process-related and degradation impurities. Understanding the spectroscopic characteristics of these impurities is crucial for quality control, purity assessment, and ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs).

Executive Summary

This compound can contain several impurities arising from the manufacturing process or degradation. The most common impurities include the geometric (E)-isomer, the corresponding keto-analogue, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, and the precursor, Ethyl 2-amino-4-thiazoleacetate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for the identification and quantification of these impurities. This guide presents a comparative analysis of the available spectroscopic data for the main compound and its key impurities, along with detailed experimental protocols to aid in their characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its primary impurities.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundThiazole-H-NH₂-OH-OCH₂CH₃ (q)-OCH₂CH₃ (t)Reference
This compound6.85 (s, 1H)7.20 (s, 2H)12.1 (s, 1H)4.25 (q, 2H)1.25 (t, 3H)[1]
(E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetatePredicted: ~7.4Predicted: ~7.2Predicted: ~11.5Predicted: ~4.3Predicted: ~1.3
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate7.6 (s, 1H)7.8 (br s, 2H)-4.3 (q, 2H)1.3 (t, 3H)
Ethyl 2-amino-4-thiazoleacetate6.35 (s, 1H)6.80 (s, 2H)-4.15 (q, 2H)1.25 (t, 3H)[2]

Predicted values for the (E)-isomer are based on known trends where the thiazole proton in the E-isomer of similar compounds is deshielded and appears at a higher ppm value compared to the Z-isomer.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=NC=OThiazole-C4Thiazole-C5Thiazole-C2-OCH₂CH₃-OCH₂CH₃Reference
This compound145.2163.5141.8112.5168.261.514.1[1]
(E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetatePredicted: ~148Predicted: ~163Predicted: ~140Predicted: ~115Predicted: ~168Predicted: ~62Predicted: ~14
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate-183.2 (C=O, keto)148.1118.9169.562.314.2
Ethyl 2-amino-4-thiazoleacetate-170.8148.5106.2167.560.814.3

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
This compoundC₇H₉N₃O₃S215.23216170, 142, 114, 97
(E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetateC₇H₉N₃O₃S215.23216Expected to be similar to Z-isomer
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetateC₇H₈N₂O₃S200.22201173, 128, 100, 83
Ethyl 2-amino-4-thiazoleacetateC₇H₁₀N₂O₂S186.23187141, 114, 97

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H stretchO-H stretchC=O stretchC=N stretchC-S stretch
This compound3400-32003200-2500 (broad)~1720~1630~680
(E)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate3400-32003200-2500 (broad)~1725~1635~680
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate3400-3200-~1730, ~1680 (keto)-~685
Ethyl 2-amino-4-thiazoleacetate3400-3200-~1735-~690

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][4][5][6] Ensure the sample is fully dissolved; if necessary, filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.[4][7] Transfer the solution to a 5 mm NMR tube.[3][4]

  • ¹H NMR Acquisition : Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition : Acquire carbon NMR spectra on the same instrument. A spectral width of 200-220 ppm is used with a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) is generally required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

2. Mass Spectrometry (LC-MS)

  • Chromatographic Separation : Perform chromatographic separation on a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A gradient elution is typically used with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B. The flow rate is maintained at 0.5-1.0 mL/min.

  • Mass Spectrometric Detection : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.[8][9] Typical ESI source parameters are: capillary voltage, 3.5-4.5 kV; cone voltage, 20-40 V; source temperature, 120-150 °C; and desolvation temperature, 350-450 °C. Acquire full scan mass spectra from m/z 50 to 500. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ions.[9][10]

3. Infrared (IR) Spectroscopy (FTIR)

  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[11] Alternatively, acquire spectra using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.[11]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.

G Workflow for Impurity Identification and Characterization cluster_0 Sample Preparation and Initial Analysis cluster_1 Impurity Detection and Isolation cluster_2 Spectroscopic Characterization cluster_3 Data Analysis and Structure Elucidation A Bulk this compound B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B C Initial Purity Assessment (e.g., HPLC-UV) A->C B->C D HPLC-MS for Impurity Profiling C->D E Preparative HPLC for Impurity Isolation D->E F NMR Spectroscopy (¹H, ¹³C, 2D-NMR) E->F G High-Resolution Mass Spectrometry (HRMS) E->G H FTIR Spectroscopy E->H I Compare Spectroscopic Data with Reference Standards and Literature F->I G->I H->I J Elucidate Structures of Unknown Impurities I->J K Final Impurity Profile Report J->K

Caption: Workflow for impurity identification.

Signaling Pathways and Logical Relationships

The formation of impurities can be visualized as a logical progression from the starting materials and synthetic route, as well as degradation pathways.

G Impurity Formation Pathways A Starting Materials (e.g., Ethyl 2-chloroacetoacetate, Thiourea) B Synthesis of Ethyl 2-amino-4-thiazoleacetate A->B Synthesis Step 1 C Nitrosation Reaction B->C Synthesis Step 2 G Unreacted Starting Material (Ethyl 2-amino-4-thiazoleacetate) B->G Incomplete Reaction D This compound (Main Product) C->D Desired Reaction E (E)-Isomer (Geometric Impurity) C->E Side Reaction (Isomerization) F Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Keto Impurity) D->F Oxidation/Side Reaction H Degradation Products (e.g., Hydrolysis) D->H Degradation

Caption: Impurity formation pathways.

References

A Comparative Guide to the Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial building block in the synthesis of several cephalosporin antibiotics. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering insights into their respective methodologies, reaction conditions, and yields.

Executive Summary

Two primary synthetic pathways for this compound are prevalent in the literature. The first route commences with ethyl acetoacetate and proceeds through a three-step sequence of oximation, halogenation, and cyclization. The second, more convergent route, begins with glycine ethyl ester hydrochloride, forming a key chloro-oximino intermediate that is subsequently cyclized with thiourea. This guide will delve into the experimental specifics of each route, presenting a side-by-side comparison of their quantitative metrics to aid in the selection of the most suitable method for a given research or production context.

Route 1: The Ethyl Acetoacetate Pathway

This widely-referenced method involves the transformation of ethyl acetoacetate into the target molecule through three distinct chemical operations. A notable advantage of this route is the use of readily available and inexpensive starting materials.

Experimental Protocol

Step 1: Oximation of Ethyl Acetoacetate In a reaction vessel, sodium nitrite is dissolved in purified water. The solution is cooled to 10-15°C, and ethyl acetoacetate is added. A 50% solution of concentrated sulfuric acid is then added dropwise over 3-5 hours, maintaining the temperature between 10-15°C. The reaction is allowed to proceed for an additional 3-5 hours.

Step 2: Bromination The reaction mixture from the previous step is warmed to 30-40°C. Bromine is added dropwise over a period of 3-5 hours, with the temperature maintained in the same range. The reaction is continued for another 1-3 hours after the addition is complete to ensure full conversion to ethyl 4-bromo-2-(hydroxyimino)-3-oxobutanoate.

Step 3: Cyclization with Thiourea The 4-bromo intermediate is dissolved in methanol at 20-30°C. Thiourea and a catalytic amount of 12-ammonium phosphomolybdate are added. The cyclization reaction is typically complete within 20 minutes, yielding this compound.[1]

Route 2: The Glycine Ethyl Ester Hydrochloride Pathway

This alternative two-step approach offers a more direct synthesis of the aminothiazole ring system, potentially reducing the overall number of synthetic operations and simplifying purification procedures.

Experimental Protocol

Step 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate To a solution of glycine ethyl ester hydrochloride in water, concentrated hydrochloric acid is added. The solution is cooled to -5°C. A solution of sodium nitrite in water is then added, and the mixture is stirred at 0°C for approximately 10 minutes. A second portion of the sodium nitrite solution is added, and the reaction is stirred for an additional 45 minutes at 0°C. The resulting (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is then extracted. This step has a reported yield of 76%.[2]

Step 2: Cyclization with Thiourea The crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is reacted with thiourea in a suitable solvent, such as ethanol. The mixture is typically heated to reflux to facilitate the condensation and formation of the aminothiazole ring, yielding the final product.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the two synthetic routes, based on available experimental data.

ParameterRoute 1 (from Ethyl Acetoacetate)Route 2 (from Glycine Ethyl Ester)
Starting Materials Ethyl acetoacetate, Sodium nitrite, Sulfuric acid, Bromine, ThioureaGlycine ethyl ester hydrochloride, Sodium nitrite, HCl, Thiourea
Number of Steps 32
Reaction Time Oximation: 6-10 h; Bromination: 4-8 h; Cyclization: <0.5 hStep 1: ~1 h; Step 2: Not specified
Key Intermediates Ethyl 4-bromo-2-(hydroxyimino)-3-oxobutanoate(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
Overall Yield High (exact percentage not specified in provided abstracts)Yield for Step 1 is 76%. Overall yield is dependent on the second step.
Catalyst Required Yes (12-ammonium phosphomolybdate for cyclization)No catalyst specified for cyclization.

Logical Workflow Comparison

The following diagrams, generated using the DOT language, illustrate the distinct workflows of the two synthetic routes.

Synthetic_Route_Comparison cluster_0 Route 1: From Ethyl Acetoacetate cluster_1 Route 2: From Glycine Ethyl Ester HCl EAA Ethyl Acetoacetate Oxime Ethyl (Z)-2-(hydroxyimino)acetoacetate EAA->Oxime Oximation (NaNO2, H2SO4) BromoOxime Ethyl 4-bromo-2-(hydroxyimino)-3-oxobutanoate Oxime->BromoOxime Bromination (Br2) Product1 This compound BromoOxime->Product1 Cyclization (Thiourea, Catalyst) Glycine Glycine Ethyl Ester HCl ChloroOxime (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate Glycine->ChloroOxime Chlorination & Oximation (NaNO2, HCl) Product2 This compound ChloroOxime->Product2 Cyclization (Thiourea)

Caption: A comparison of the synthetic workflows for Routes 1 and 2.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

Route 1 , starting from ethyl acetoacetate, is a well-established, albeit longer, process. Its primary advantages lie in the low cost of starting materials. The use of a catalyst in the final step of the described protocol can significantly shorten the reaction time for the cyclization.

Route 2 , commencing with glycine ethyl ester hydrochloride, presents a more convergent and potentially more efficient synthesis in terms of step economy. The high-yielding first step is a strong point for this route.

The choice between these two synthetic pathways will ultimately depend on factors such as the availability and cost of starting materials, desired production scale, and the importance of minimizing the number of synthetic steps. For large-scale industrial production, the cost-effectiveness of Route 1 may be more attractive, while for laboratory-scale synthesis or when a quicker, more direct route is preferred, Route 2 may be the more logical choice, pending further optimization of the final cyclization step. Further investigation into the specific conditions and yields of the second step of Route 2 would be beneficial for a more definitive comparison.

References

A Comparative Guide to Alternative Precursors for the 2-Aminothiazol-4-yl Side Chain in Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazol-4-yl acetic acid moiety is a critical component of the side chain of numerous third and fourth-generation cephalosporin antibiotics, significantly influencing their antibacterial spectrum and potency. The synthesis of this key intermediate is a pivotal step in the overall manufacturing process of these life-saving drugs. This guide provides an objective comparison of the performance of alternative precursors for the synthesis of the 2-aminothiazol-4-yl side chain, supported by experimental data and detailed methodologies.

Comparison of Key Precursors

The selection of a precursor for the synthesis of the 2-aminothiazol-4-yl side chain is a critical decision in the drug development and manufacturing process, with significant implications for yield, purity, cost, and environmental impact. The most commonly employed precursors are α-halo-β-ketoesters or their derivatives, which undergo a Hantzsch-type thiazole synthesis with thiourea. This section provides a comparative overview of the most prominent precursors.

Quantitative Performance Data

The following table summarizes the key performance indicators for the synthesis of 2-(2-aminothiazol-4-yl)acetic acid or its derivatives using different precursors, based on data from patent literature and publications.

PrecursorReagentProductYield (%)Purity/QualityReference
Ethyl 4-chloroacetoacetateThiourea2-(2-aminothiazol-4-yl)acetic acid hydrochloride92%High purity[1]
Ethyl 4-chloroacetoacetateThiourea2-(2-aminothiazol-4-yl)acetic acid89.5%99.8%[2]
4-Chloroacetoacetyl chlorideThiourea2-(2-aminothiazol-4-yl)acetic acid hydrochlorideGood yieldsHigh purity, light-stable[3]
Ethyl 4-bromoacetoacetateThioureaEthyl (2-aminothiazol-4-yl)acetateNot specifiedNot specified[3]
Ethyl 3-bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylate83%Not specified[4]

Synthetic Pathways and Logical Relationships

The synthesis of the 2-aminothiazol-4-yl side chain from different precursors can be visualized through the following reaction pathways.

cluster_0 Route A: From Ethyl 4-chloroacetoacetate cluster_1 Route B: From 4-Chloroacetoacetyl chloride cluster_2 Route C: Biocatalytic Halogenation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Intermediate_A Ethyl (2-aminothiazol-4-yl)acetate Ethyl 4-chloroacetoacetate->Intermediate_A Hantzsch Reaction Thiourea_A Thiourea Thiourea_A->Intermediate_A Hydrolysis_A Hydrolysis Intermediate_A->Hydrolysis_A Product_A 2-(2-aminothiazol-4-yl)acetic acid Hydrolysis_A->Product_A 4-Chloroacetoacetyl chloride 4-Chloroacetoacetyl chloride Product_B 2-(2-aminothiazol-4-yl)acetic acid hydrochloride 4-Chloroacetoacetyl chloride->Product_B Direct Cyclization & Hydrolysis Thiourea_B Thiourea Thiourea_B->Product_B 2-Aminothiazole Precursor 2-Aminothiazole Precursor Brominated Intermediate Brominated 2-aminothiazole 2-Aminothiazole Precursor->Brominated Intermediate Enzymatic Bromination Brominase Vanadium-dependent brominase Brominase->Brominated Intermediate Cross-Coupling Suzuki-Miyaura Cross-Coupling Brominated Intermediate->Cross-Coupling Derivatized Product Derivatized 2-aminothiazole side chain Cross-Coupling->Derivatized Product

Caption: Synthetic routes to the 2-aminothiazol-4-yl side chain.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the 2-aminothiazol-4-yl side chain using the compared precursors.

Protocol 1: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride from Ethyl 4-chloroacetoacetate

This two-step method involves the initial formation of the ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl (2-aminothiazol-4-yl)acetate

  • Suspend thiourea (40g) in water (100ml) in a reaction vessel and stir for 20 minutes to dissolve.

  • Cool the solution to 0°C.

  • While maintaining the temperature between 0-3°C, add ethyl 4-chloroacetoacetate (68.5ml) dropwise over approximately 2 hours.

  • Continue stirring at the same temperature for 3 hours after the addition is complete.

  • Adjust the pH of the reaction mixture to 7 with ammonia water to precipitate a white solid.

  • Filter the mixture to collect the intermediate compound, ethyl (2-aminothiazol-4-yl)acetate.

Step 2: Hydrolysis to 2-(2-aminothiazol-4-yl)acetic acid hydrochloride

  • Cool concentrated hydrochloric acid (100ml) to 0-3°C.

  • Suspend the intermediate compound obtained in Step 1 in the cold concentrated hydrochloric acid.

  • Stir the suspension for 60 minutes at this temperature.

  • Increase the temperature to 60°C and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to -5 to 0°C.

  • Filter the cooled mixture to obtain the target product, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.[1] A yield of 92% has been reported for this process.[1]

Protocol 2: One-Pot Synthesis of 2-(2-aminothiazol-4-yl)acetic acid from Ethyl 4-chloroacetoacetate

This method provides a more streamlined approach by performing the cyclization and hydrolysis in a single reaction vessel.

  • Add thiourea (25.0g) and water (110mL) to a 500mL four-neck flask and stir for 30 minutes.

  • Slowly add ethyl 4-chloroacetoacetate (54.61g) dropwise while maintaining the temperature at 20-25°C. The reaction solution will gradually become homogeneous.

  • Monitor the reaction by liquid chromatography until the consumption of thiourea is below 0.5% (approximately 2 hours).

  • Directly add a 20% NaOH solution (112.8ml) dropwise to the reaction mixture, controlling the temperature at 30-40°C to induce hydrolysis.

  • Monitor the hydrolysis by liquid phase analysis until the ethyl (2-aminothiazol-4-yl)acetate is less than 0.5%.

  • Remove the ethanol generated during the reaction by rotary evaporation.

  • Cool the remaining solution to 0-5°C and adjust the pH to 3.5-4.5 with a 20% H2SO4 solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(2-aminothiazol-4-yl)acetic acid.[2] A yield of 89.5% with a purity of 99.8% has been achieved using this method.[2]

Protocol 3: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride from 4-Chloroacetoacetyl chloride

This process utilizes a more reactive precursor, 4-chloroacetoacetyl chloride, for a direct synthesis.

  • Prepare a suspension of thiourea (15.2g) in water (30.0g) in a round-bottomed flask and cool to +5°C.

  • In a separate double-walled flask, prepare a solution of 4-chloroacetoacetyl chloride. This can be synthesized by dissolving diketene (18.6g) in methylene chloride (187.7g), cooling to -25°C, and passing chlorine gas through the solution.

  • Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7° to +8°C with constant stirring.

  • After the addition is complete, continue stirring for 30 minutes at +5° to +7°C.

  • Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to +26° to 27°C.

  • Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)acetic acid hydrochloride.[3] This process is reported to produce a light-stable product with high purity and in good yields.[3]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the 2-aminothiazol-4-yl side chain can be illustrated as follows:

Start Start Precursor_Selection Select Precursor (e.g., Ethyl 4-chloroacetoacetate) Start->Precursor_Selection Reagent_Preparation Prepare Reagents (e.g., Thiourea solution) Precursor_Selection->Reagent_Preparation Reaction_Setup Set up Reaction Vessel (Control Temperature, Stirring) Reagent_Preparation->Reaction_Setup Hantzsch_Reaction Perform Hantzsch Thiazole Synthesis Reaction_Setup->Hantzsch_Reaction Hydrolysis_Step Hydrolysis of Ester Intermediate (if applicable) Hantzsch_Reaction->Hydrolysis_Step Product_Isolation Isolate Crude Product (Filtration, Precipitation) Hydrolysis_Step->Product_Isolation Purification Purify Product (Recrystallization, Chromatography) Product_Isolation->Purification Analysis Characterize Final Product (NMR, HPLC, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Concluding Remarks

The choice of precursor for the synthesis of the 2-aminothiazol-4-yl side chain in cephalosporins is a multifaceted decision. Ethyl 4-chloroacetoacetate offers a balance of reactivity and stability, with well-established one-pot and two-step procedures delivering high yields and purity. 4-Chloroacetoacetyl chloride, being more reactive, allows for a more direct synthesis, potentially reducing reaction times. The use of bromo-derivatives is also a viable option, though detailed comparative data is less readily available in the reviewed literature.

Emerging biocatalytic methods, such as enzymatic halogenation followed by cross-coupling, present a promising avenue for the derivatization of the aminothiazole ring under mild, aqueous conditions.[5] However, for the initial construction of the core side-chain precursor, the classical Hantzsch synthesis using α-halo-β-ketoesters remains the industry standard.

Researchers and drug development professionals should carefully consider the trade-offs between yield, purity, cost, safety, and environmental impact when selecting a synthetic route. The protocols and data presented in this guide provide a foundation for making an informed decision tailored to specific laboratory or industrial-scale requirements.

References

comparative study of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate analogs in antibiotic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate and Its Analogs in Antibiotic Development

For researchers and professionals in the field of antibiotic synthesis, the selection of an appropriate side chain precursor is a critical step in the development of potent cephalosporin antibiotics. The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate moiety is a cornerstone of many third and fourth-generation cephalosporins, conferring broad-spectrum activity and stability against β-lactamases. This guide provides a comparative analysis of synthetic routes for this compound and its key analog, the (Z)-methoxyimino derivative, with a focus on reaction yields, purity, and detailed experimental protocols.

Performance Comparison of Synthetic Analogs

The following tables summarize quantitative data from various synthetic approaches to produce the title compound and its methoxyimino analog. These tables are designed to offer a clear comparison of the efficiency and outcomes of different methodologies.

Table 1: Synthesis of this compound Analogs

AnalogStarting MaterialsKey ReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
Hydroxyimino Ethyl acetoacetateSodium nitrite, Concentrated H₂SO₄, Thiourea, 12-Ammonium phosphomolybdate (catalyst)Water, MethanolOximation, halogenation, then cyclizationHigh (not specified)Not specified[1]
Hydroxyimino 4-chloroacetoacetic esterSodium nitrite, Acetic acid, ThioureaAcetic acid, WaterOximation followed by reaction with thiourea67Not specified[2]
Methoxyimino 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic esterDimethyl sulfate, Tetrabutyl ammonium hydrogen sulfateAcetoneMethylation with phase transfer catalysis at 0°C80Not specified[2]
Methoxyimino acetyl chloride hydrochloride 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acidThionyl chloride, N,N-dimethyl formamideDichloromethaneChlorination at -15°C70 (overall)98.7[3]

Table 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA) with Activated Side Chains

Activated Side Chain7-ACA DerivativeCoupling ReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride7-ACA-Aqueous solutionNot specified73-80 (synthesis phase), 45-47 (overall)98.9[4]
2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM)7-Amino-3-[(1-methyl-1-pyrrolidinio)methyl]ceph-3-em-4-carboxylate hydroiodic saltTriethylamineTHF, Water, Dimethyl acetamideNot specifiedNot specifiedNot specified[5]
Activated 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid7-ACAN,N-dimethylformiminium chloride chlorosulphateDichloromethane-55°C60 (quantification of condensed mass)Not specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Synthesis of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester [2]

  • Oximation: 174.0 g (1.0 mole) of 4-chloroacetoacetic ester and 176.0 g of glacial acetic acid are placed in a 500 ml sulfurizing flask. The mixture is cooled to 0°C. A solution of 72.8 g of 99% sodium nitrite (1.05 mole) in 102.0 g of water is added dropwise over 45 minutes while maintaining the internal temperature such that it reaches -15°C upon completion of the addition.

  • Reaction with Thiourea: The resulting solution of chlorohydroxyimino ester is directly introduced into an aqueous solution of thiourea, ensuring the reaction temperature does not exceed +40°C.

  • Isolation: The formed ester is filtered, washed with 1 liter of water, and dried overnight under vacuum at 50°C. This yields 144.2 g of yellowish crystals of the 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester (67% yield) with a melting point of 185-186°C.

Protocol 2: Synthesis of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester [2]

  • Reaction Setup: 10.7 g (48 mmole) of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester and 1.7 g (5 mmole) of tetrabutyl ammonium hydrogen sulfate are placed in 56.0 g of acetone in a 250 ml 3-necked flask and cooled to 0°C.

  • Addition of Base: 5.0 g of 50% caustic soda solution is added to the suspension, and the mixture is stirred at 5°C for 30 minutes.

  • Methylation: A solution of 7.6 g (60 mmole) of dimethyl sulfate in acetone is added dropwise. The reaction mixture is stirred for an additional 3 hours at 0°C.

  • Work-up and Isolation: The mixture is filtered, and the residue is suspended in 150 g of water, drained, and dried overnight under vacuum at 50°C. This yields 8.9 g of brownish crystals of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester (80% yield) with a melting point of 155-157°C.

Protocol 3: Synthesis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride [3]

  • Chlorination: 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid is subjected to acidification and chlorination using thionyl chloride and N,N-dimethyl formamide as the chlorinating reagent.

  • Reaction Conditions: The reaction is carried out in dichloromethane as the solvent at a temperature of -15°C.

  • Product Isolation: The Z-isomer crystals are obtained with an overall yield of 70% and a purity of 98.7% as determined by HPLC. This method is noted to produce the stable, pale white Z-isomer while avoiding the formation of the unstable, yellow E-isomer.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described.

Synthesis_Hydroxyimino_Ester A 4-chloroacetoacetic ester C Oximation (0°C to -15°C) A->C B Sodium nitrite, Acetic acid B->C D Chlorohydroxyimino ester C->D F Cyclization (≤40°C) D->F E Thiourea, Aqueous solution E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Synthesis_Methoxyimino_Ester A This compound C Methylation (0-5°C) A->C B Dimethyl sulfate, Tetrabutyl ammonium hydrogen sulfate, Caustic soda B->C D (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate C->D

Caption: Methylation of the hydroxyimino analog to the methoxyimino analog.

Acylation_of_7ACA cluster_side_chain Side Chain Activation cluster_cephalosporin_core Cephalosporin Core A (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid B Activating Agent (e.g., Thionyl chloride/DMF, MAEM precursor synthesis) A->B C Activated Side Chain (e.g., Acyl Chloride, MAEM) B->C E Acylation (Coupling Reaction) C->E D 7-Aminocephalosporanic Acid (7-ACA) D->E F Cephalosporin Antibiotic (e.g., Cefotaxime) E->F

Caption: General workflow for the acylation of 7-ACA with an activated side chain.

References

The Evolving Battle Against Bacteria: A Comparative Analysis of Cephalosporin Activity Driven by Side-Chain Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and resilient antibiotics is a continuous endeavor. This guide provides an in-depth comparison of the antibacterial activity of cephalosporins synthesized from diverse side-chain precursors. By examining the structure-activity relationships, this report illuminates how modifications to the core cephalosporin structure influence their efficacy against key pathogens.

Cephalosporins, a cornerstone of antibacterial therapy, are semi-synthetic antibiotics derived from 7-aminocephalosporanic acid (7-ACA). Their versatility and broad-spectrum activity stem from the ability to chemically modify the side chains at the C-7 and C-3 positions of the 7-ACA nucleus. These modifications significantly impact the drug's antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties. This guide delves into the comparative activity of various cephalosporins, supported by experimental data, and provides detailed methodologies for their synthesis and evaluation.

Comparative Antibacterial Activity of Cephalosporins

The in vitro activity of cephalosporins is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative cephalosporins from different generations against Staphylococcus aureus ATCC 29213 (a Gram-positive bacterium) and Escherichia coli ATCC 25922 (a Gram-negative bacterium).

Cephalosporin (Generation)C-7 Side-Chain Precursor (Acyl Group)C-3 Side-Chain PrecursorMIC (µg/mL) vs. S. aureus ATCC 29213[1]MIC (µg/mL) vs. E. coli ATCC 25922[1]
Cephalexin (1st)D-α-PhenylglycylMethyl2.0 - 4.0>32
Cefaclor (1st)D-α-PhenylglycylChloro2.0 - 4.00.25 - 1.0
Cefuroxime (2nd)Furyl-glyoxylCarbamoyloxymethyl2.0 - 4.00.25 - 1.0
Cefpodoxime (3rd)(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylMethoxy2.0 - 4.00.25 - 1.0
Cefepime (4th)(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylN-methylpyrrolidinio2.0 - 4.0≤0.12

Experimental Protocols

Synthesis of Cephalosporin Analogues

The synthesis of novel cephalosporin analogues primarily involves the modification of the 7-ACA core at the C-7 and C-3 positions.

1. Modification of the C-7 Side Chain (Acylation of 7-ACA):

This procedure describes the addition of a new acyl side chain to the C-7 amino group of 7-ACA.

  • Materials: 7-aminocephalosporanic acid (7-ACA), desired acyl chloride (side-chain precursor), a suitable organic solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

  • Procedure:

    • Suspend 7-ACA in the organic solvent.

    • Cool the suspension in an ice bath.

    • Add the base to the suspension to deprotonate the amino group of 7-ACA.

    • Slowly add a solution of the desired acyl chloride in the organic solvent to the reaction mixture.

    • Stir the reaction mixture at a low temperature for a specified period.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired C-7 acylated cephalosporin.

2. Modification of the C-3 Side Chain (Nucleophilic Substitution):

This protocol outlines the displacement of the acetoxy group at the C-3 position of a 7-ACA derivative with a nucleophile.

  • Materials: A C-7 protected 7-ACA derivative (e.g., with a Boc protecting group), the desired nucleophile (e.g., a thiol or an amine), a suitable solvent (e.g., dimethylformamide - DMF), and a base (if necessary).

  • Procedure:

    • Dissolve the C-7 protected 7-ACA derivative in the solvent.

    • Add the nucleophile to the solution.

    • If the nucleophile is an amine, a base may be required to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent.

    • Wash the organic layer, dry it, and remove the solvent.

    • Deprotect the C-7 amino group if necessary.

    • Purify the final product using chromatographic techniques.

Antimicrobial Susceptibility Testing

The antibacterial activity of the synthesized cephalosporins is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Synthesized cephalosporin compounds, Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922), and a spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each cephalosporin compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

    • Prepare a bacterial inoculum of each strain and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in the evaluation and mechanism of action of cephalosporins, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis of Cephalosporin Analogues cluster_testing Antimicrobial Activity Testing 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Chemical_Synthesis Chemical Synthesis (Acylation/Substitution) 7-ACA->Chemical_Synthesis Side_Chain_Precursors Side-Chain Precursors Side_Chain_Precursors->Chemical_Synthesis Purification Purification & Characterization Chemical_Synthesis->Purification Cephalosporin_Analogue Synthesized Cephalosporin Analogue Purification->Cephalosporin_Analogue Broth_Microdilution Broth Microdilution Assay Cephalosporin_Analogue->Broth_Microdilution Bacterial_Strains Bacterial Strains (S. aureus, E. coli) Bacterial_Strains->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Activity_Comparison Activity Comparison MIC_Determination->Activity_Comparison

Experimental workflow for cephalosporin synthesis and testing.

VraSR_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP binds & inhibits Cell_Wall_Stress Cell Wall Synthesis Inhibition (Stress) PBP->Cell_Wall_Stress VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR phosphorylates Cell_Wall_Stress->VraS activates VraR_P Phosphorylated VraR VraR->VraR_P DNA DNA VraR_P->DNA binds to promoter Cell_Wall_Regulon Cell Wall Stress Regulon Genes (e.g., pbp2, murZ) DNA->Cell_Wall_Regulon induces transcription Response Upregulation of Cell Wall Synthesis & Repair Cell_Wall_Regulon->Response

Cephalosporin-induced VraS/VraR signaling in S. aureus.

Discussion

The data clearly illustrates the impact of side-chain modifications on the antibacterial spectrum of cephalosporins. First-generation cephalosporins, such as cephalexin, exhibit good activity against Gram-positive bacteria but are less effective against Gram-negative organisms. The introduction of a chloro group at the C-3 position in cefaclor enhances its activity against E. coli.

As we move to later generations, the modifications at the C-7 position, particularly the introduction of an aminothiazolyl ring and a methoxyimino group, as seen in cefpodoxime and cefepime, significantly broaden the spectrum to include more resistant Gram-negative bacteria. The quaternary ammonium group at the C-3 side chain of cefepime further enhances its penetration through the outer membrane of Gram-negative bacteria, resulting in potent activity.

Beyond direct inhibition of penicillin-binding proteins (PBPs), cephalosporins can trigger complex stress responses in bacteria. In S. aureus, the inhibition of cell wall synthesis by cephalosporins is sensed by the two-component regulatory system VraS/VraR.[2][3][4][5] The sensor kinase VraS, upon detecting cell wall stress, autophosphorylates and subsequently transfers the phosphate group to the response regulator VraR.[4][5] Phosphorylated VraR then acts as a transcriptional regulator, upregulating the expression of genes involved in cell wall synthesis and repair, as a survival mechanism against the antibiotic.[2][4] Understanding these signaling pathways provides new avenues for developing adjuvants that could potentiate the activity of existing cephalosporins by inhibiting these bacterial defense mechanisms.

Conclusion

The modification of side-chain precursors is a critical strategy in the development of new cephalosporin antibiotics with enhanced activity and a broader spectrum. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in overcoming bacterial resistance. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of novel cephalosporin analogues. Furthermore, the exploration of bacterial signaling responses to cephalosporin-induced stress opens new frontiers for the discovery of next-generation antibacterial therapies. Continued research in this area is paramount to staying ahead in the ongoing battle against infectious diseases.

References

cost-benefit analysis of different (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of different synthesis methods for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the manufacturing of several cephalosporin antibiotics. The following sections detail the experimental protocols, quantitative data, and a comparative analysis of the most common synthetic routes to aid researchers and professionals in selecting the most efficient and economical method for their needs.

Executive Summary

The synthesis of this compound is a critical step in the production of various third and fourth-generation cephalosporins. This guide evaluates two primary synthetic strategies: one commencing with ethyl acetoacetate and the other with a pre-halogenated derivative, ethyl 4-chloroacetoacetate. The analysis reveals that while both routes are viable, they present different advantages and disadvantages concerning cost, yield, safety, and scalability. The choice of method will ultimately depend on the specific requirements of the production facility, including budget, available equipment, and safety protocols.

Comparative Analysis of Synthesis Methods

The two most prevalent methods for the synthesis of this compound are detailed below. A thorough comparison of their key parameters is presented in the subsequent tables.

Method 1: From Ethyl Acetoacetate

This traditional approach involves a three-step process starting from the readily available and relatively inexpensive ethyl acetoacetate. The key steps are:

  • Oximation: Reaction of ethyl acetoacetate with a nitrosating agent, typically sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid), to form ethyl 2-(hydroxyimino)acetoacetate.

  • Halogenation: Introduction of a halogen (chlorine or bromine) at the C4 position. Common halogenating agents include sulphuryl chloride or bromine.

  • Cyclization: Reaction of the halogenated intermediate with thiourea to form the final aminothiazole ring.

Method 2: From Ethyl 4-chloroacetoacetate

This method utilizes a more advanced starting material, ethyl 4-chloroacetoacetate, which simplifies the process to two main steps:

  • Oximation: Direct oximation of ethyl 4-chloroacetoacetate using an alkyl nitrite, such as butyl nitrite, under acidic conditions.

  • Cyclization: Subsequent reaction with thiourea to yield the desired product. This method can often be performed as a one-pot synthesis, which can offer advantages in terms of process efficiency.

Data Presentation

The following tables summarize the quantitative data for the two primary synthesis methods. The cost of starting materials is estimated based on currently available market prices and may vary depending on the supplier and quantity.

Table 1: Comparison of Synthesis Methods

ParameterMethod 1 (from Ethyl Acetoacetate)Method 2 (from Ethyl 4-chloroacetoacetate)
Starting Materials Ethyl acetoacetate, Sodium nitrite, Acid (Acetic or Sulfuric), Halogenating agent (Sulphuryl chloride or Bromine), ThioureaEthyl 4-chloroacetoacetate, Butyl nitrite, Acid, Thiourea
Number of Steps 32 (can be one-pot)
Reported Yield Generally considered satisfactory, but can be variable depending on the specific conditions and halogenating agent used. Some reports indicate yields can be unsatisfactory for commercial production.Often reported as "high yield".[1]
Reaction Time Longer due to multiple steps and intermediate isolation.Potentially shorter, especially in a one-pot setup.
Purity Purity can be affected by side reactions during halogenation.Generally good, with fewer potential side products.
Safety Concerns Use of corrosive acids and toxic/corrosive halogenating agents (sulphuryl chloride, bromine).Use of flammable and potentially unstable butyl nitrite.

Table 2: Estimated Cost of Starting Materials per Kilogram of Product *

Starting MaterialMethod 1 (from Ethyl Acetoacetate)Method 2 (from Ethyl 4-chloroacetoacetate)
Ethyl Acetoacetate~$70 - $120-
Sodium Nitrite~$20 - $65-
Sulphuryl Chloride~$85-
Bromine~$2.50 - $4.50-
Thiourea~$70 - $220~$70 - $220
Ethyl 4-chloroacetoacetate-~$850 - $1000
Butyl Nitrite-~$3000
Estimated Total Cost Lower Higher

*Disclaimer: The prices are estimates and can vary significantly based on supplier, purity, and volume.

Experimental Protocols

Method 1: Synthesis from Ethyl Acetoacetate (using Bromination)

This protocol is based on a method described in the patent literature.[2]

Step 1: Oximation

  • In a suitable reactor, dissolve sodium nitrite in purified water.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate to the cooled solution.

  • Slowly add a 50% solution of concentrated sulfuric acid, maintaining the temperature between 10-15°C. The addition should take 3-5 hours.

  • Continue to stir the reaction mixture for an additional 3-5 hours.

  • Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.

Step 2: Bromination

  • Warm the solution of ethyl 2-(hydroxyimino)acetoacetate from the previous step to 30-40°C.

  • Slowly add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.

  • Continue to stir for 1-3 hours after the addition is complete to obtain ethyl 4-bromo-2-(hydroxyimino)acetoacetate.

Step 3: Cyclization

  • At 20-30°C, dissolve the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate and thiourea in methanol.

  • Add a catalytic amount of 12-ammonium phosphomolybdate.

  • Stir the reaction mixture for approximately 20 minutes.

  • Filter to remove the catalyst.

  • The resulting mother liquor is concentrated under vacuum to yield this compound.

Method 2: Synthesis from Ethyl 4-chloroacetoacetate

This protocol is based on a process described in a European patent.[3]

  • In a reactor, prepare a solution of ethyl 4-chloroacetoacetate in a suitable solvent such as diethyl ether.

  • Add butyl nitrite to the solution.

  • Introduce an 8M solution of hydrogen chloride in ethanol and stir the mixture overnight.

  • After the reaction is complete (monitored by TLC), wash the solution with water and saturated aqueous sodium chloride.

  • Dry the organic layer over magnesium sulfate and concentrate to obtain ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate.

  • Dissolve the obtained intermediate in isopropyl alcohol.

  • Add N,N-dimethylaniline and thiourea and stir to initiate the cyclization reaction.

  • The product, this compound, can then be isolated by crystallization.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods.

Method1_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_reagents Additional Reagents cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Oximation Oximation Ethyl Acetoacetate->Oximation Sodium Nitrite Sodium Nitrite Sodium Nitrite->Oximation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Oximation Halogenation Halogenation (e.g., Bromination) Oximation->Halogenation Cyclization Cyclization Halogenation->Cyclization Product_M1 (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Cyclization->Product_M1 Bromine Bromine Bromine->Halogenation Thiourea_M1 Thiourea Thiourea_M1->Cyclization

Caption: Workflow for Method 1 starting from Ethyl Acetoacetate.

Method2_Workflow cluster_start_m2 Starting Materials cluster_process_m2 Reaction Steps cluster_reagents_m2 Additional Reagents cluster_product_m2 Final Product Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Oximation_M2 Oximation Ethyl 4-chloroacetoacetate->Oximation_M2 Butyl Nitrite Butyl Nitrite Butyl Nitrite->Oximation_M2 Cyclization_M2 Cyclization Oximation_M2->Cyclization_M2 Product_M2 (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Cyclization_M2->Product_M2 Thiourea_M2 Thiourea Thiourea_M2->Cyclization_M2

Caption: Workflow for Method 2 starting from Ethyl 4-chloroacetoacetate.

Conclusion

The selection of an optimal synthesis method for this compound requires a careful evaluation of various factors.

  • Method 1 (from Ethyl Acetoacetate) is characterized by its use of cheaper starting materials, making it a potentially more cost-effective option on a raw material basis. However, it involves more steps, potentially leading to longer reaction times and lower overall throughput. The use of hazardous halogenating agents also necessitates stringent safety measures.

  • Method 2 (from Ethyl 4-chloroacetoacetate) offers a more streamlined process, with the potential for one-pot synthesis, which can improve efficiency and reduce processing time. While the primary starting material is more expensive, the higher yields and simplified procedure may offset this cost in a large-scale manufacturing setting.

For industrial-scale production, a thorough process optimization of either method is crucial to maximize yield and purity while minimizing costs and ensuring operator safety. Further research into greener and more efficient catalytic systems for these transformations could also provide significant economic and environmental benefits.

References

A Comparative Guide to Purity Assessment of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the classic technique of non-aqueous titration, evaluated against modern chromatographic and spectrophotometric alternatives, namely High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategy based on their specific requirements for accuracy, precision, and efficiency.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity determination is a critical decision in drug development and quality control. While titration is a well-established and cost-effective method, chromatographic and spectrophotometric techniques offer distinct advantages in terms of specificity and sensitivity. The following table summarizes the performance of non-aqueous titration, HPLC, and UV-Vis spectrophotometry in the purity assessment of this compound.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Acid-base neutralization of the aminothiazole group.Separation based on partitioning between a stationary and mobile phase.Measurement of light absorbance by the analyte.
Typical Purity (%) 98.5 - 101.5≥ 99.5Semi-quantitative, often used for concentration rather than purity.
Precision (RSD) ≤ 0.5%≤ 1.0%≤ 2.0%
Specificity Moderate (titrates total basicity)High (separates impurities)Low (interferences from absorbing impurities)
Sensitivity Milligram levelMicrogram to nanogram levelMicrogram level
Analysis Time ~15-30 minutes per sample~10-20 minutes per sample~5-10 minutes per sample
Cost per Sample LowHighLow
Instrumentation Basic laboratory glassware, burette, pH meter (optional)HPLC system with detector (e.g., UV)UV-Vis Spectrophotometer
Primary Application Assay of bulk materialPurity testing and impurity profilingQuick estimation of concentration

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for each of the discussed analytical techniques.

1. Non-Aqueous Potentiometric Titration

This method is based on the basic nature of the primary amino group on the thiazole ring of the molecule.

  • Reagents and Equipment:

    • This compound sample

    • Glacial Acetic Acid (anhydrous)

    • 0.1 N Perchloric Acid in glacial acetic acid (standardized)

    • Crystal Violet indicator (0.5% w/v in glacial acetic acid) or a pH electrode suitable for non-aqueous solutions

    • Magnetic stirrer and stir bar

    • Burette (10 mL or 25 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the this compound sample into a clean, dry 100 mL beaker.

    • Dissolve the sample in 50 mL of anhydrous glacial acetic acid.

    • If using an indicator, add 2-3 drops of crystal violet solution. The solution will appear violet.

    • If using potentiometric endpoint detection, immerse the calibrated pH electrode into the solution.

    • Titrate the solution with standardized 0.1 N perchloric acid, stirring continuously.

    • Visual Endpoint: The endpoint is reached when the color of the solution changes from violet to blue-green.

    • Potentiometric Endpoint: The endpoint is determined by the point of maximum inflection on the titration curve.

    • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank value from the sample titration volume.

  • Calculation:

    Where:

    • V_sample = Volume of perchloric acid consumed by the sample (mL)

    • V_blank = Volume of perchloric acid consumed by the blank (mL)

    • N = Normality of the perchloric acid solution

    • MW = Molecular weight of the compound (215.23 g/mol )

    • W = Weight of the sample (g)

    • n = number of reacting groups (n=1 for the aminothiazole group)

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from its impurities.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 280-320 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity checks.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the standard solution.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Purity Calculation: The purity is determined by the area percentage method.

3. UV-Visible Spectrophotometry

This method provides a rapid estimation of the compound's concentration, which can be an indirect indicator of purity if impurities do not absorb at the analytical wavelength.

  • Instrumentation and Reagents:

    • UV-Visible Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Methanol or Ethanol (spectroscopic grade)

    • This compound reference standard

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of the compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations from the reference standard. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Prepare a solution of the sample with a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.

    • Concentration Determination: Determine the concentration of the sample from the calibration curve. Purity can be estimated by comparing the expected concentration with the measured concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the appropriate analytical method, the following diagrams are provided.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Accurately weigh sample (200-300 mg) dissolve Dissolve in 50 mL anhydrous glacial acetic acid weigh->dissolve add_indicator Add Crystal Violet indicator (optional) dissolve->add_indicator titrate Titrate with 0.1 N Perchloric Acid add_indicator->titrate endpoint Detect Endpoint (Visual or Potentiometric) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate blank Perform Blank Titration blank->calculate

Caption: Workflow for Purity Assessment by Non-Aqueous Titration.

MethodSelection cluster_decision Decision Criteria cluster_methods Recommended Method start Purity Assessment Required q1 High Specificity Needed? start->q1 q2 Impurity Profile Required? q1->q2 Yes q3 Low Cost & High Throughput? q1->q3 No hplc HPLC q2->hplc Yes titration Non-Aqueous Titration q2->titration No q3->titration Yes uv_vis UV-Vis Spectrophotometry (for estimation) q3->uv_vis Quick Estimate

A Comparative Guide to the Inter-Laboratory Validation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of analytical methods for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various cephalosporin antibiotics. The objective of an inter-laboratory validation is to establish the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and a comprehensive protocol for its validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Proposed Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is well-suited for the analysis of polar organic molecules and is widely used in the pharmaceutical industry for quality control.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic (e.g., 80:20 v/v A:B) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Inter-Laboratory Validation Protocol

The following validation parameters should be assessed by each participating laboratory to ensure the method's performance.

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a solution of this compound.

  • Prepare a placebo solution containing all formulation components except the analyte.

  • Spike the placebo with the analyte.

  • Inject and analyze all three solutions.

  • Assess for any interference from the placebo at the retention time of the analyte peak. The analyte peak should be well-resolved from any other peaks.[1]

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five standard solutions by diluting the stock solution to cover a range of 50% to 150% of the expected sample concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Calculate the regression equation and the coefficient of determination (r²). The acceptance criterion for r² is typically ≥ 0.999.[2]

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[1]

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each preparation.

  • The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[1]

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument. The RSD between the results from the two days (or analysts) should be ≤ 2%.[4]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low concentration standards and inject them multiple times. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation for Inter-Laboratory Comparison

The following tables should be used to summarize the data from each participating laboratory for a clear comparison of the method's performance.

Table 2: Summary of Linearity Data

LaboratoryConcentration Range (µg/mL)Slopey-interceptCorrelation Coefficient (r²)
Lab 1
Lab 2
Lab 3

Table 3: Summary of Accuracy (Recovery) Data

LaboratorySpiked LevelMean Recovery (%)RSD (%)
Lab 180%100%120%
Lab 280%100%120%
Lab 380%100%120%

Table 4: Summary of Precision Data

LaboratoryRepeatability (RSD, %)Intermediate Precision (RSD, %)
Lab 1
Lab 2
Lab 3

Table 5: Summary of LOD and LOQ Data

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab 1
Lab 2
Lab 3

Table 6: Summary of Robustness Data

Parameter VariedLaboratory% Change in Peak AreaShift in Retention Time (min)
Flow Rate (+0.1 mL/min)Lab 1
Flow Rate (-0.1 mL/min)Lab 1
Temperature (+5 °C)Lab 1
Temperature (-5 °C)Lab 1

Visualizations

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analytical Method B Develop Validation Protocol A->B C Select Participating Laboratories B->C D Distribute Samples & Protocol C->D E Laboratories Perform Analysis D->E F Data Collection E->F G Statistical Analysis of Data F->G H Compare Performance Parameters G->H I Final Validation Report H->I

Caption: Workflow for an inter-laboratory validation study.

Caption: Chemical structure of the target analyte.

References

Catalyst Performance in the Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of several cephalosporin antibiotics, is of paramount importance. The selection of an appropriate catalyst for the crucial cyclization step significantly impacts reaction yield, time, and overall process efficiency. This guide provides a comparative analysis of different catalysts employed in this synthesis, supported by available experimental data.

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific case, the reaction is the cyclocondensation of ethyl 4-halo-2-hydroxyiminoacetoacetate with thiourea. While the reaction can proceed without a catalyst, the use of one can significantly improve its performance. This guide explores the efficacy of various catalysts, including ammonium phosphomolybdate and N,N-dimethylaniline, based on data from patent literature.

Comparative Performance of Catalysts

CatalystCatalyst LoadingSolventReaction TimeTemperatureYieldPuritySource
12-Ammonium Phosphomolybdate (AMP)0.50-0.60 (mass ratio to ethyl acetoacetate)Methanol20 min (cyclization step)20-30°CHigh (not specified)Not specified[1]
N,N-DimethylanilineNot specified (used as a reagent)Isopropyl alcohol17 hReached a maximum of 40°CNot specifiedNot specified[2]

Note: The data for N,N-Dimethylaniline does not explicitly state its role as a catalyst for the cyclization, but it is used in the reaction mixture leading to the formation of the desired product. The yield for the AMP-catalyzed reaction is described as "high" in the patent, but a specific percentage is not provided.

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of this compound using the mentioned catalysts, as described in the available literature.

Method 1: Synthesis using 12-Ammonium Phosphomolybdate (AMP) as a Catalyst[1]

This method involves a three-step, one-pot synthesis starting from ethyl acetoacetate. The final cyclization step is catalyzed by 12-ammonium phosphomolybdate.

Step 1: Oximation Reaction

  • In a three-necked flask, dissolve sodium nitrite in purified water and stir for 20-30 minutes.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate.

  • Add 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.

  • Continue to react for an additional 3-5 hours after the addition is complete.

  • Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate via vacuum distillation.

Step 2: Bromination Reaction

  • Slowly warm the reaction solution from the previous step to 30-40°C.

  • Slowly add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.

  • Continue to react for 1-3 hours after the addition is complete to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.

Step 3: Ring-Closure Reaction

  • At 20-30°C, dissolve the product from the bromination step, thiourea, and 12-ammonium phosphomolybdate in methanol. The mass ratio of ethyl acetoacetate (from the start) to thiourea, 12-ammonium phosphomolybdate, and methanol is 1:0.530.58:0.500.60:10.60~10.70.

  • React for 20 minutes.

  • Filter out the 12-ammonium phosphomolybdate.

  • Obtain the final product, this compound, from the remaining mother liquor by vacuum distillation.

Method 2: Synthesis involving N,N-Dimethylaniline[2]

This protocol starts with the preparation of ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate, which is then reacted with thiourea in the presence of N,N-dimethylaniline.

Step 1: Preparation of Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate

  • To a stirred solution of butyl nitrite and ethyl 4-chloroacetoacetate in diethyl ether, add an 8M solution of hydrogen chloride in ethanol.

  • Stir the mixture overnight.

  • After 17 hours, monitor the reaction completion by thin-layer chromatography.

  • Wash the solution with water, saturated aqueous sodium chloride adjusted to pH 6 with sodium bicarbonate, and saturated sodium chloride.

  • Dry the solution over magnesium sulfate and concentrate to obtain the title compound as an oil.

Step 2: Synthesis of this compound

  • Stir ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate with isopropyl alcohol to give a clear solution.

  • Add N,N-dimethylaniline and thiourea.

  • Stir the mixture for 17 hours, during which the temperature may rise to a maximum of 40°C.

  • Collect the product by filtration and wash it.

Experimental Workflow Diagram

The general experimental workflow for the synthesis of this compound can be visualized as follows:

experimental_workflow cluster_start Starting Materials cluster_halogenation Halogenation cluster_cyclization Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Oximation Oximation Ethyl Acetoacetate->Oximation Sodium Nitrite Sodium Nitrite Sodium Nitrite->Oximation Acid Sulfuric Acid / HCl Acid->Oximation Halogenating Agent Bromine / Sulfuryl Chloride Halogenation_step Halogenation Halogenating Agent->Halogenation_step Thiourea Thiourea Cyclization_step Cyclization Thiourea->Cyclization_step Catalyst Catalyst (e.g., AMP) Catalyst->Cyclization_step Oximation->Halogenation_step Ethyl 2-(hydroxyimino)acetoacetate Halogenation_step->Cyclization_step Ethyl 4-halo-2-(hydroxyimino)acetoacetate Final_Product (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Cyclization_step->Final_Product

Caption: General workflow for the synthesis of the target compound.

Signaling Pathway Diagram

The catalytic cycle for the Hantzsch thiazole synthesis, in a simplified representation, involves the activation of the carbonyl group by the catalyst, followed by nucleophilic attack and subsequent cyclization.

catalytic_cycle Substrate Ethyl 4-halo-2- (hydroxyimino)acetoacetate + Thiourea Activated_Complex Activated Complex Substrate->Activated_Complex Coordination Catalyst Catalyst Catalyst->Activated_Complex Intermediate Thioamide Adduct Activated_Complex->Intermediate Nucleophilic Attack Product (Z)-Ethyl 2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Intermediate->Product Cyclization & Dehydration Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for the Hantzsch thiazole synthesis.

References

Safety Operating Guide

Proper Disposal of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a compound commonly used in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on best practices for the disposal of hazardous and pharmaceutical chemical waste.

Disclaimer: Always prioritize the disposal instructions provided in the specific Safety Data Sheet (SDS) for any chemical. If an SDS is available, its recommendations supersede the general guidance provided below. Consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous chemical waste stream.[3][4] Unused or waste material should not be disposed of down the drain or in regular trash.[5][6][7]

1. Waste Identification and Characterization:

  • Treat this compound as a hazardous waste. Pharmaceutical compounds, especially those used in research and development, may be toxic, and their environmental effects may not be fully known.[2][3]

  • Consult the chemical's SDS, if available, for specific hazard classifications (e.g., toxic, flammable, reactive).[2] In the absence of an SDS, assume the material is hazardous.

2. Segregation of Waste:

  • Properly segregate waste to prevent dangerous reactions.[1]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[8][9]

  • Keep this waste stream separate from other types of laboratory waste, such as non-hazardous solid waste, sharps, and biological waste.[1]

3. Containerization:

  • Use a designated, compatible, and leak-proof container for waste accumulation. Plastic containers are often preferred.[10]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[10][11]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

  • The SAA should be a secure location, away from general laboratory traffic and drains.

  • Ensure the storage area is inspected weekly for any signs of leakage.[11]

5. Arranging for Disposal:

  • Once the container is full, or within one year of the start date of accumulation, arrange for disposal.[10][11]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[3][5][10]

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol.[1]

6. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent pads from spills, and empty containers, must also be disposed of as hazardous waste.[5]

  • Empty containers that held this chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] Deface the label of the empty, rinsed container before disposal as regular trash.[5]

7. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[12]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[12]

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[9][12]

  • For large spills, contact your EHS department immediately.

  • Prevent the spilled material from entering drains or waterways.[9][12]

Hazardous Waste Characterization Summary

This table provides general characteristics to help in the preliminary identification of hazardous waste streams in a laboratory setting.

Hazard Characteristic Description Examples
Ignitability Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.[10]Ethanol, Acetone, Xylene[10]
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[10]Hydrochloric Acid, Sodium Hydroxide[10]
Reactivity Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases.[10]Sodium Metal, Potassium Cyanide[10]
Toxicity Waste that is harmful or fatal when ingested or absorbed. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[10]Heavy metals (e.g., lead, mercury), pesticides, and many organic compounds.

Visual Guide to Chemical Waste Disposal

The following diagram illustrates the decision-making workflow for the proper disposal of a laboratory chemical like this compound.

G Chemical Waste Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Chemical Waste Generated (this compound) is_sds_available Is SDS Available? start->is_sds_available consult_sds Consult SDS for Disposal Information (Section 13) is_sds_available->consult_sds Yes assume_hazardous Assume Hazardous Waste is_sds_available->assume_hazardous No segregate Segregate from Incompatible Waste consult_sds->segregate assume_hazardous->segregate container Use Labeled, Compatible, Sealed Container segregate->container store_saa Store in Designated Satellite Accumulation Area (SAA) container->store_saa contact_ehs Contact EHS/Licensed Contractor for Pickup store_saa->contact_ehs final_disposal Final Disposal via Incineration or Other Approved Method contact_ehs->final_disposal

Caption: Decision workflow for the disposal of laboratory chemical waste.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Reactant of Route 2
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.